Elacridar Hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-5-methoxy-9-oxo-10H-acridine-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H33N3O5.ClH/c1-40-28-9-5-7-26-32(28)36-31-25(33(26)38)6-4-8-27(31)34(39)35-24-12-10-21(11-13-24)14-16-37-17-15-22-18-29(41-2)30(42-3)19-23(22)20-37;/h4-13,18-19H,14-17,20H2,1-3H3,(H,35,39)(H,36,38);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOJZZHRYSSFJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC3=C(C2=O)C=CC=C3C(=O)NC4=CC=C(C=C4)CCN5CCC6=CC(=C(C=C6C5)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H34ClN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30932123 | |
| Record name | N-{4-[2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl]phenyl}-5-methoxy-9-oxo-9,10-dihydroacridine-4-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30932123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
600.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143851-98-3, 178436-75-4 | |
| Record name | Elacridar hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143851983 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GF 120918A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178436754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{4-[2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl]phenyl}-5-methoxy-9-oxo-9,10-dihydroacridine-4-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30932123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ELACRIDAR HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NX2BHH1A5B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Elacridar Hydrochloride: A Technical Guide to its Mechanism of Action as a P-glycoprotein and BCRP Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elacridar hydrochloride (GF120918) is a potent, third-generation, non-competitive inhibitor of two key ATP-binding cassette (ABC) transporters: P-glycoprotein (P-gp, MDR1, or ABCB1) and Breast Cancer Resistance Protein (BCRP or ABCG2). These transporters are critical contributors to multidrug resistance (MDR) in oncology and play a significant role in limiting the oral bioavailability and central nervous system (CNS) penetration of numerous therapeutic agents. This technical guide provides an in-depth exploration of the mechanism of action of Elacridar, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental processes. By effectively blocking the efflux of a wide range of chemotherapeutic and other drugs, Elacridar has been extensively investigated as a chemosensitizer and a pharmacokinetic enhancer.
Introduction: The Challenge of ABC Transporter-Mediated Drug Efflux
P-glycoprotein and BCRP are transmembrane proteins that function as ATP-dependent efflux pumps, actively extruding a diverse array of structurally and functionally unrelated xenobiotics from cells.[1][2] In cancer cells, overexpression of these transporters is a primary mechanism of acquired resistance to chemotherapy.[3] In physiological barriers such as the intestinal epithelium, the blood-brain barrier, and the placenta, P-gp and BCRP limit the absorption and distribution of drugs to their target sites.[4][5]
Elacridar has emerged as a valuable tool in both preclinical research and clinical investigations to overcome these challenges.[6][7] It has been shown to reverse MDR and significantly increase the systemic and target-site exposure of various P-gp and BCRP substrates.[8][9]
Core Mechanism of Action: Inhibition of P-gp and BCRP
Elacridar exerts its inhibitory effect by directly interacting with P-gp and BCRP, thereby preventing the efflux of their substrates. The primary mechanism is believed to be non-competitive inhibition, where Elacridar binds to a site on the transporter that is distinct from the substrate-binding pocket.[6] This interaction is thought to allosterically modulate the transporter's conformation, interfering with the ATP hydrolysis cycle that powers drug efflux.[10] Elacridar has been shown to compete with probes like [3H]azidopine for a common binding site on P-glycoprotein, likely within the transmembrane domains.[6]
Signaling Pathway of P-gp and BCRP Inhibition by Elacridar
The following diagram illustrates the mechanism of P-gp and BCRP-mediated drug efflux and its inhibition by Elacridar.
Caption: P-gp and BCRP-mediated drug efflux and its inhibition by Elacridar.
Quantitative Data on Elacridar's Inhibitory Potency
The inhibitory potency of Elacridar against P-gp and BCRP has been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data.
Table 1: In Vitro Inhibitory Potency of Elacridar
| Transporter | Assay System | Substrate/Probe | IC50 Value (µM) | Reference |
| P-gp | [3H]azidopine labeling | [3H]azidopine | 0.16 | [11] |
| BCRP | Vesicle Assay | Estrone-3-sulfate | 0.0198 | [12] |
| P-gp | Dasatinib accumulation in MDCKII-MDR1 cells | [14C]dasatinib | 1.01 | [12] |
| BCRP | Dasatinib accumulation in MDCKII-BCRP1 cells | [14C]dasatinib | 1.01 | [12] |
Table 2: Preclinical In Vivo Efficacy of Elacridar
| Animal Model | Co-administered Drug | Elacridar Dose | Fold Increase in Plasma Concentration | Fold Increase in Brain-to-Plasma Ratio | Reference |
| Mouse | Paclitaxel (oral) | 25 mg/kg (oral) | 10.7 | - | [13][14] |
| Mouse | Docetaxel (oral) | 25 mg/kg (oral) | 4 | - | [13][14] |
| Mouse | Talinolol | 5 mg/kg (IV) | - | 2 | [6][8] |
| Mouse | Digoxin | 5 mg/kg (IV) | - | 4 | [6][8] |
| Mouse | Quinidine | 5 mg/kg (IV) | - | 38 | [6][8] |
| Rat | Quinidine | 5 mg/kg (IV) | - | 70 | [6][8] |
| Rat | Lapatinib | 5 mg/kg | - | 1.9 (AUC in brain tissue) | [8] |
Table 3: Clinical Efficacy of Elacridar
| Cancer Type | Co-administered Drug | Elacridar Dose | Key Finding | Reference |
| Solid Tumors | Topotecan (oral) | 100 mg | Achieved maximal oral bioavailability of topotecan. | [15][16] |
| Cancer Patients | Paclitaxel (oral) | Not specified | Significantly increased systemic exposure. | [6] |
| Solid Tumors | Doxorubicin | Not specified | Significantly increased exposure to doxorubicinol. | [6] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of Elacridar.
P-glycoprotein and BCRP Inhibition Assay using a Cell-Based Accumulation Assay
This protocol describes the use of a fluorescent substrate to measure the inhibitory effect of Elacridar on P-gp or BCRP activity in a cell-based assay.
Experimental Workflow:
Caption: Workflow for a cell-based P-gp/BCRP inhibition assay.
Materials:
-
P-gp or BCRP-overexpressing cells (e.g., MDCKII-MDR1, MDCKII-BCRP) and parental control cells.
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin).
-
96-well black, clear-bottom cell culture plates.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Fluorescent substrate stock solution (e.g., Calcein-AM at 1 mM in DMSO for P-gp; Hoechst 33342 at 10 mM in DMSO for BCRP).
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
Fluorescence plate reader.
Procedure:
-
Cell Seeding: Seed the transporter-overexpressing and parental cells into a 96-well plate at an appropriate density (e.g., 5 x 10^4 cells/well) and allow them to adhere and form a monolayer overnight.
-
Compound Preparation: Prepare serial dilutions of Elacridar in HBSS from the stock solution to achieve the desired final concentrations. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., verapamil for P-gp, Ko143 for BCRP).
-
Pre-incubation with Inhibitor: Remove the culture medium from the wells and wash once with HBSS. Add the Elacridar dilutions and controls to the respective wells and pre-incubate for 30 minutes at 37°C.
-
Substrate Addition: Prepare the fluorescent substrate working solution in HBSS at the desired final concentration (e.g., 1 µM Calcein-AM, 5 µM Hoechst 33342). Add the substrate to all wells.
-
Incubation: Incubate the plate for 60 minutes at 37°C, protected from light.
-
Washing: Aspirate the substrate-containing solution and wash the cells three times with ice-cold HBSS to remove extracellular fluorescence.
-
Fluorescence Measurement: Add HBSS to each well and measure the intracellular fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em ~485/520 nm for Calcein; Ex/Em ~350/460 nm for Hoechst 33342).
-
Data Analysis: Subtract the background fluorescence of empty wells. Normalize the fluorescence intensity of the treated wells to the vehicle control. Plot the normalized fluorescence against the logarithm of the Elacridar concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
P-gp ATPase Activity Assay
This assay measures the effect of Elacridar on the ATP hydrolysis rate of P-gp, which is coupled to substrate transport.
Materials:
-
P-gp-containing membrane vesicles (commercially available).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM dithiothreitol, 10 mM MgCl2).
-
ATP solution (e.g., 100 mM).
-
Elacridar stock solution (10 mM in DMSO).
-
P-gp substrate/activator (e.g., verapamil).
-
Sodium orthovanadate (a general ATPase inhibitor).
-
Reagent for detecting inorganic phosphate (Pi) (e.g., malachite green-based reagent).
-
96-well microplate.
-
Plate reader for absorbance measurement.
Procedure:
-
Reaction Setup: In a 96-well plate, prepare reaction mixtures containing the assay buffer, P-gp membrane vesicles (e.g., 5-10 µg protein), and varying concentrations of Elacridar or a known P-gp substrate (as a positive control for stimulation) or inhibitor. Include a control with sodium orthovanadate to determine the P-gp specific ATPase activity.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate Reaction: Start the reaction by adding ATP to a final concentration of 3-5 mM.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes) during which the ATP hydrolysis is linear.
-
Stop Reaction and Detect Phosphate: Stop the reaction by adding the phosphate detection reagent. After a short incubation at room temperature for color development, measure the absorbance at the appropriate wavelength (e.g., ~620 nm for malachite green).
-
Data Analysis: Construct a standard curve using known concentrations of phosphate. Calculate the amount of Pi released in each well. The vanadate-sensitive ATPase activity is the difference between the activity in the absence and presence of sodium orthovanadate. Determine the effect of Elacridar on the basal and substrate-stimulated P-gp ATPase activity.
Bidirectional Transport Assay using Caco-2 Cells
This assay assesses the effect of Elacridar on the polarized transport of a P-gp substrate across a Caco-2 cell monolayer, which mimics the intestinal epithelium.
Materials:
-
Caco-2 cells.
-
Transwell® inserts (e.g., 12-well or 24-well format).
-
Cell culture medium.
-
Transport buffer (e.g., HBSS with 10 mM HEPES, pH 7.4).
-
P-gp substrate (e.g., digoxin, rhodamine 123).
-
Elacridar stock solution.
-
Scintillation counter or LC-MS/MS for substrate quantification.
-
TEER (Transepithelial Electrical Resistance) meter.
Procedure:
-
Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a polarized monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the TEER of the monolayers to ensure their integrity. A TEER value above a certain threshold (e.g., >200 Ω·cm²) is typically required.
-
Transport Experiment Setup:
-
Apical to Basolateral (A-to-B) Transport: Add the P-gp substrate with or without Elacridar to the apical (donor) chamber. The basolateral (receiver) chamber contains fresh transport buffer.
-
Basolateral to Apical (B-to-A) Transport: Add the P-gp substrate with or without Elacridar to the basolateral (donor) chamber. The apical (receiver) chamber contains fresh transport buffer.
-
-
Sampling: At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh buffer.
-
Quantification: Analyze the concentration of the P-gp substrate in the collected samples using an appropriate analytical method (e.g., LC-MS/MS).
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the flux of the substrate across the monolayer, A is the surface area of the insert, and C0 is the initial substrate concentration in the donor chamber.
-
Calculate the efflux ratio (ER): ER = Papp (B-to-A) / Papp (A-to-B)
-
An efflux ratio greater than 2 is indicative of active efflux. A reduction in the efflux ratio in the presence of Elacridar confirms its inhibitory effect on P-gp.
-
Logical Framework: Elacridar's Role in Enhancing Drug Efficacy
The following diagram illustrates the logical progression of how Elacridar's mechanism of action leads to improved therapeutic outcomes.
Caption: Logical flow of Elacridar's action to enhance drug efficacy.
Conclusion
This compound is a powerful and specific dual inhibitor of P-glycoprotein and BCRP. Its mechanism of action, centered on the blockade of drug efflux, has been robustly characterized through a variety of in vitro and in vivo models. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to understand and utilize Elacridar to overcome multidrug resistance and improve the pharmacokinetic profiles of a wide range of therapeutic agents. Further research into the clinical applications of Elacridar holds significant promise for enhancing the efficacy of existing and novel therapies in oncology and other fields where P-gp and BCRP present a formidable barrier to successful treatment.
References
- 1. Caco-2 cell methodology and inhibition of the P-glycoprotein transport of digoxin by Aloe vera juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. genomembrane.com [genomembrane.com]
- 3. researchgate.net [researchgate.net]
- 4. xenotech.com [xenotech.com]
- 5. Lipid environment determines the drug-stimulated ATPase activity of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Elacridar, a third-generation ABCB1 inhibitor, overcomes resistance to docetaxel in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The influence of the coadministration of the p-glycoprotein modulator elacridar on the pharmacokinetics of lapatinib and its distribution in the brain and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Saturable Active Efflux by P-Glycoprotein and Breast Cancer Resistance Protein at the Blood-Brain Barrier Leads to Nonlinear Distribution of Elacridar to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Elacridar | C34H33N3O5 | CID 119373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. A Bidirectional Permeability Assay for beyond Rule of 5 Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. BCRP Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]
Elacridar Hydrochloride: A Technical Guide for Research Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Elacridar hydrochloride (GF120918) is a potent, third-generation, dual inhibitor of two key ATP-binding cassette (ABC) transporters: P-glycoprotein (P-gp, MDR1, or ABCB1) and Breast Cancer Resistance Protein (BCRP or ABCG2).[1][2][3] These transporters are pivotal in mediating multidrug resistance (MDR) in oncology and in restricting the penetration of xenobiotics across physiological barriers such as the blood-brain barrier.[4][5] This technical guide provides an in-depth overview of the research applications of elacridar, complete with quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows. Elacridar's ability to modulate the pharmacokinetics and biodistribution of various therapeutic agents makes it an invaluable tool in preclinical and clinical research.[6][7]
Core Mechanism of Action
Elacridar functions by non-competitively inhibiting the efflux activity of P-gp and BCRP.[3] These transporters are expressed in various tissues, including cancer cells, the luminal membrane of the intestinal epithelium, and the endothelial cells of the blood-brain barrier. By binding to these transporters, elacridar blocks their ability to pump a wide range of substrates, including many chemotherapeutic drugs and other small molecules, out of the cell or across tissue barriers. This inhibition leads to increased intracellular or tissue concentrations of the co-administered substrate drugs, thereby enhancing their efficacy or enabling them to reach previously inaccessible sites.[2][4]
Key Research Applications
Overcoming Multidrug Resistance in Oncology
A primary application of elacridar is in reversing MDR in cancer cells that overexpress P-gp and/or BCRP.[1][2] Co-administration of elacridar with chemotherapeutic agents that are substrates for these transporters can re-sensitize resistant cancer cell lines to treatment.
-
In Vitro Studies : Elacridar has been shown to significantly reduce the half-maximal inhibitory concentration (IC50) of various anticancer drugs in resistant cell lines. For instance, in paclitaxel-resistant ovarian cancer cell lines, elacridar restored sensitivity to paclitaxel and doxorubicin.[4] Similarly, in topotecan-resistant ovarian cancer cells overexpressing BCRP, elacridar markedly decreased the IC50 of topotecan.[2]
-
In Vivo Studies : In xenograft models, the combination of elacridar with chemotherapeutics has demonstrated enhanced anti-tumor activity compared to the chemotherapeutic agent alone.[8]
Enhancing Drug Penetration Across the Blood-Brain Barrier
The blood-brain barrier (BBB) expresses high levels of P-gp and BCRP, which actively restrict the entry of many drugs into the central nervous system (CNS). Elacridar is widely used as a research tool to investigate the role of these transporters at the BBB and to enhance the brain penetration of CNS-targeted therapies.[6][7]
-
Preclinical Models : Studies in rodents have shown that co-administration of elacridar significantly increases the brain-to-plasma concentration ratio of P-gp and BCRP substrates. For example, elacridar has been shown to increase the brain penetration of drugs like loperamide, quinidine, digoxin, and talinolol by several fold.[7][9] This is a critical strategy for developing treatments for brain tumors and other CNS disorders.[6]
Improving Oral Bioavailability of Drugs
P-gp and BCRP in the apical membrane of intestinal enterocytes can limit the oral absorption of their substrates by pumping them back into the intestinal lumen. Elacridar can inhibit this intestinal efflux, thereby increasing the oral bioavailability of co-administered drugs.[6]
Quantitative Data Summary
The following tables summarize key quantitative data from various in vitro and in vivo studies investigating the effects of elacridar.
Table 1: In Vitro Efficacy of Elacridar in Reversing Multidrug Resistance
| Cell Line | Resistant to | Co-administered Drug | Elacridar Concentration (µM) | IC50 without Elacridar (ng/mL) | IC50 with Elacridar (ng/mL) | Fold Re-sensitization | Reference |
| A2780PR1 | Paclitaxel | Paclitaxel | 0.1 | 755 | 4.66 | 162 | [4] |
| A2780PR2 | Paclitaxel | Paclitaxel | 0.1 | 1970 | 4.96 | 397 | [4] |
| A2780PR1 | Paclitaxel | Doxorubicin | 0.1 | 2033 | 22.8 | 89 | [4] |
| A2780PR2 | Paclitaxel | Doxorubicin | 0.1 | 6292 | 62.1 | 101 | [4] |
| A2780TR1 | Topotecan | Topotecan | 0.1 | 204.68 | 18.81 | 10.88 | [2] |
| A2780TR1 | Topotecan | Topotecan | 1.0 | 204.68 | 15.29 | 13.39 | [2] |
| A2780TR2 | Topotecan | Topotecan | 0.1 | 132.00 | 19.11 | 6.91 | [2] |
| A2780TR2 | Topotecan | Topotecan | 1.0 | 132.00 | 11.11 | 11.88 | [2] |
Table 2: In Vivo Effect of Elacridar on Brain Penetration of P-gp/BCRP Substrates
| Animal Model | Substrate Drug | Elacridar Dose | Route of Administration | Fold Increase in Brain-to-Plasma Ratio | Reference |
| Mouse | Quinidine | 5 mg/kg | Intravenous | 38 | [7] |
| Mouse | Digoxin | 5 mg/kg | Intravenous | 4 | [7] |
| Mouse | Talinolol | 5 mg/kg | Intravenous | 2 | [7] |
| Rat | Quinidine | 5 mg/kg | Intravenous | 70 | [7] |
| Rat | Loperamide | 1.0 mg/kg | Intravenous | 3.5 | [9] |
| Mouse | Sunitinib | 100 mg/kg | Oral | ~12 | [6] |
Experimental Protocols
MTT Assay for Cell Viability and Drug Resistance
This protocol is used to assess the effect of elacridar on the cytotoxicity of a chemotherapeutic agent against cancer cell lines.
Materials:
-
Cancer cell lines (sensitive and resistant)
-
Complete culture medium
-
96-well plates
-
Chemotherapeutic agent
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of the chemotherapeutic agent with and without a fixed concentration of elacridar (e.g., 0.1 µM or 1 µM).
-
Remove the culture medium from the wells and add the drug solutions. Include untreated control wells.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values.
Calcein-AM Efflux Assay for P-gp/BCRP Activity
This assay measures the function of efflux pumps by quantifying the intracellular accumulation of a fluorescent substrate, Calcein-AM.
Materials:
-
Cells grown in a 96-well plate
-
Calcein-AM
-
This compound
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Wash the cells with HBSS.
-
Pre-incubate the cells with elacridar at various concentrations (or a fixed concentration) for 30-60 minutes at 37°C.
-
Add Calcein-AM (final concentration typically 1-5 µM) to the wells and incubate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells with ice-cold HBSS to remove extracellular Calcein-AM.
-
Measure the intracellular fluorescence using a fluorescence microplate reader (excitation ~495 nm, emission ~515 nm) or visualize using a fluorescence microscope.
-
Increased fluorescence in elacridar-treated cells compared to controls indicates inhibition of efflux.
In Vivo Pharmacokinetic Study for Brain Penetration
This protocol outlines a typical experiment to assess the effect of elacridar on the brain distribution of a test compound in rodents.
Materials:
-
Rodents (e.g., mice or rats)
-
Test compound (P-gp/BCRP substrate)
-
This compound
-
Dosing vehicles
-
Blood collection supplies
-
Tissue homogenization equipment
-
LC-MS/MS for bioanalysis
Procedure:
-
Acclimate the animals for at least one week.
-
Divide the animals into two groups: control (vehicle + test compound) and elacridar-treated (elacridar + test compound).
-
Administer elacridar (e.g., 5 mg/kg, IV, or 100 mg/kg, oral) at a specified time before the test compound (e.g., 30 minutes).
-
Administer the test compound at a defined dose and route.
-
Collect blood and brain samples at various time points post-dose.
-
Process the plasma and homogenize the brain tissue.
-
Extract the test compound from the plasma and brain homogenates.
-
Quantify the concentration of the test compound using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters, including the brain-to-plasma concentration ratio (Kp).
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of Elacridar in overcoming drug efflux.
Experimental Workflow Diagram
References
- 1. selleckchem.com [selleckchem.com]
- 2. Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. The Role of Elacridar, a P-gp Inhibitor, in the Re-Sensitization of PAC-Resistant Ovarian Cancer Cell Lines to Cytotoxic Drugs in 2D and 3D Cell Culture Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simplified protocol employing elacridar in rodents: a screening model in drug discovery to assess P-gp mediated efflux at the blood brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Elacridar Hydrochloride: A Technical Overview of its Chemical Properties, Structure, and Mechanism of Action
Elacridar hydrochloride is a potent, orally active inhibitor of P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), two key efflux transporters that contribute to multidrug resistance (MDR) in cancer therapy.[1][2][3] This technical guide provides an in-depth overview of the chemical properties, structure, and mechanism of action of this compound, along with relevant experimental protocols for researchers, scientists, and drug development professionals.
Chemical Properties and Structure
This compound, also known as GF120918A, is an acridonecarboxamide derivative.[4] Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Chemical Name | N-{4-[2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]phenyl}-5-methoxy-9-oxo-9,10-dihydroacridine-4-carboxamide hydrochloride |
| Molecular Formula | C34H34ClN3O5 |
| Molecular Weight | 600.10 g/mol [1][3][5] |
| CAS Number | 143851-98-3[1][2][3][5] |
| Appearance | Yellow powder[6] |
| Melting Point | >198°C (decomposes)[6] |
| Solubility | DMSO: 12 mg/mL (20 mM)[3], Water: 0.00281 mg/mL[5] |
| Storage | Store at -20°C[1][3][6] |
The structure of this compound consists of a tricyclic acridine core, which is characteristic of this class of compounds.[4]
Mechanism of Action: Overcoming Multidrug Resistance
Multidrug resistance is a significant challenge in cancer treatment, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1) and breast cancer resistance protein (BCRP/ABCG2).[3][7][8] These transporters act as efflux pumps, actively removing a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy.
Elacridar functions by directly inhibiting the activity of P-gp and BCRP.[3][7][8] By blocking these efflux pumps, Elacridar increases the intracellular accumulation and retention of co-administered anticancer drugs, effectively resensitizing resistant cancer cells to treatment. This mechanism has been shown to enhance the efficacy of various cytotoxic drugs, including doxorubicin and vincristine.[3]
Experimental Protocols
In Vivo Assessment of P-gp Mediated Efflux at the Blood-Brain Barrier
A simplified rodent model can be used to screen for a test compound's susceptibility to P-gp mediated efflux at the blood-brain barrier (BBB).[9][10]
Methodology:
-
Animal Model: Male CD-1 mice or Sprague-Dawley rats are used.[9]
-
Groups: Animals are divided into two groups: one receiving the P-gp substrate (probe) alone and the other receiving Elacridar prior to the probe substrate.
-
Dosing: Elacridar is administered intravenously at 5 mg/kg, 30 minutes before the administration of the probe substrate.[9][10]
-
Sample Collection: Blood and brain samples are collected at various time points (e.g., 1, 3, 5, and 7 hours) after probe administration.[9]
-
Sample Processing: Brain tissue is homogenized in phosphate-buffered saline (PBS).[9] Plasma is separated from blood by centrifugation.
-
Analysis: The concentrations of the probe substrate in plasma and brain homogenates are determined using UPLC-MS/MS.[9]
In Vitro Cell Viability and Protein Expression Analysis
The effect of Elacridar on cell viability and the expression of ABC transporters can be assessed in cancer cell lines.[2]
Methodology:
-
Cell Culture: Cancer cell lines (e.g., MCF-7, 786-O) are cultured under standard conditions.[2]
-
Cell Viability Assay: Cells are treated with varying concentrations of Elacridar (e.g., 0.001-1 µM) for a specified duration (e.g., 2 hours), and cell viability is measured using a standard assay like MTT.[2]
-
Protein Expression Analysis: Cells are treated with Elacridar (e.g., 5 µM) for 24 hours.[2] Cell lysates are then prepared, and the expression levels of P-gp and BCRP are determined by Western blotting.
-
Intracellular Accumulation Assay: To assess the functional inhibition of efflux pumps, cells are treated with Elacridar (5 µM) for 24 hours, followed by incubation with a fluorescent substrate of P-gp/BCRP (e.g., 99mTc-MIBI).[2] Intracellular accumulation of the substrate is then measured.
Formulation of Amorphous Solid Dispersions (ASDs)
Due to its low aqueous solubility, this compound often requires formulation development to improve its oral bioavailability.[11] One approach is the creation of amorphous solid dispersions.
Methodology:
-
Solvent-Removal Method: this compound and a suitable polymer (e.g., povidone K30) and surfactant (e.g., sodium dodecyl sulfate) are dissolved in an organic solvent like DMSO.[12]
-
Freeze Drying: The solution is then freeze-dried to remove the solvent, resulting in an amorphous solid dispersion powder.[12]
-
Dissolution Testing: The dissolution profile of the ASD is compared to that of crystalline this compound in a simulated intestinal fluid to evaluate the enhancement in solubility.[12]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Multidrug Transporters | Tocris Bioscience [tocris.com]
- 4. Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Elacridar HCl | 143851-98-3 [chemicalbook.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Elacridar | C34H33N3O5 | CID 119373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ingentaconnect.com [ingentaconnect.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. research-portal.uu.nl [research-portal.uu.nl]
An In-depth Technical Guide on Elacridar Hydrochloride's Role in Multidrug Resistance
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Multidrug Resistance
Multidrug resistance (MDR) remains a primary obstacle to the successful chemotherapeutic treatment of cancer. A major cause of MDR is the overexpression of ATP-binding cassette (ABC) transporters by cancer cells.[1][2] These transmembrane proteins function as ATP-dependent efflux pumps, actively expelling a wide array of structurally diverse cytotoxic drugs from the cell, thereby reducing their intracellular concentration and therapeutic efficacy.[1][3]
Two of the most clinically relevant ABC transporters implicated in MDR are P-glycoprotein (P-gp), encoded by the ABCB1 gene, and Breast Cancer Resistance Protein (BCRP), encoded by the ABCG2 gene.[2] Elacridar Hydrochloride (GF120918A) is a potent, third-generation, orally active dual inhibitor of both P-gp and BCRP.[4][5][6][7] This guide provides a comprehensive technical overview of Elacridar's mechanism of action, quantitative efficacy, and the experimental protocols used to characterize its function in reversing multidrug resistance.
Core Mechanism of Action
Elacridar functions by directly inhibiting the efflux activity of P-gp and BCRP transporters located in the cell membrane.[6] It is believed to act as a competitive or non-competitive inhibitor, binding to the transporters and preventing them from effectively pumping chemotherapeutic drugs out of the cell.[2] This inhibition leads to a significant increase in the intracellular accumulation and retention of co-administered anticancer agents, thereby restoring their cytotoxic effects in resistant cells.[4]
The primary role of Elacridar is to act as a "chemosensitizer" or "bioenhancer," re-sensitizing resistant cancer cells to conventional chemotherapy.[1][3] Its dual-inhibitor nature makes it particularly valuable, as tumors can co-express multiple ABC transporters.
Quantitative Data: Efficacy of Elacridar
The efficacy of Elacridar is quantified by its ability to reduce the IC50 (half-maximal inhibitory concentration) of cytotoxic drugs in resistant cell lines. This "fold-reversal" or "sensitization" factor is a key metric for its chemosensitizing potential.
Table 1: Reversal of Paclitaxel (PAC) and Doxorubicin (DOX) Resistance in Ovarian Cancer Cell Lines
Data below shows the potentiation of PAC and DOX by Elacridar in PAC-resistant A2780PR1 and A2780PR2 cell lines.
| Cell Line | Drug | Elacridar Conc. (µM) | IC50 (ng/mL) | Fold Decrease in IC50 |
| A2780PR1 | PAC | 0 | 755 | - |
| 0.1 | 4.66 | 162-fold [1] | ||
| 1.0 | 4.04 | 187-fold [1] | ||
| A2780PR2 | PAC | 0 | 1970 | - |
| 0.1 | 4.96 | 397-fold [1] | ||
| 1.0 | 4.07 | 483-fold [1] | ||
| A2780PR1 | DOX | 0 | 2033 | - |
| 0.1 | 44.4 | 46-fold [1] | ||
| 1.0 | 50.0 | 41-fold [1] | ||
| A2780PR2 | DOX | 0 | 6292 | - |
| 0.1 | 67.8 | 93-fold [1] | ||
| 1.0 | 62.1 | 101-fold [1] |
Note: Elacridar showed no significant effect on the IC50 of Cisplatin, a non-P-gp substrate, confirming its specific mechanism of action.[1][8]
Table 2: Reversal of Topotecan (TOP) Resistance in Ovarian Cancer Cell Lines
Data below shows the potentiation of TOP by Elacridar in TOP-resistant A2780TR1 and A2780TR2 cell lines, which overexpress BCRP.
| Cell Line | Drug | Elacridar Conc. (µM) | IC50 (ng/mL) | Fold Decrease in IC50 |
| A2780TR1 | TOP | 0 | 204.68 | - |
| 0.1 | 18.81 | 10.9-fold [8][9] | ||
| 1.0 | 15.29 | 13.4-fold [8][9] | ||
| 5.0 | 12.05 | 17.0-fold [8][9] | ||
| A2780TR2 | TOP | 0 | 132.00 | - |
| 0.1 | 19.11 | 6.9-fold [8][9] | ||
| 1.0 | 11.11 | 11.9-fold [8][9] | ||
| 5.0 | 7.61 | 17.4-fold [8][9] |
Table 3: In Vivo Efficacy - Enhancement of Brain Penetration
Elacridar's inhibition of P-gp and BCRP at the blood-brain barrier (BBB) significantly increases the brain-to-plasma (B/P) ratio of co-administered drugs.
| Species | P-gp Substrate | Elacridar Treatment | Fold Increase in B/P Ratio |
| Mouse | Quinidine | 5 mg/kg IV Elacridar | 38-fold [10][11] |
| Mouse | Digoxin | 5 mg/kg IV Elacridar | 4-fold [10][11] |
| Mouse | Talinolol | 5 mg/kg IV Elacridar | 2-fold [10][11] |
| Rat | Quinidine | 5 mg/kg IV Elacridar | 70-fold [10][11] |
Detailed Experimental Protocols
In Vitro Cytotoxicity Assay (MTS/MTT Assay)
This protocol determines the concentration at which a drug inhibits cell proliferation by 50% (IC50) and assesses the reversal of resistance by Elacridar.
Methodology:
-
Cell Seeding: Plate cells (e.g., 2x10³ to 5x10³ cells/well) in 96-well plates and allow them to adhere for 24-48 hours.[2][12]
-
Compound Preparation: Prepare serial dilutions of the cytotoxic drug (e.g., Paclitaxel) and Elacridar in culture medium.
-
Treatment: Treat cells with:
-
Incubation: Incubate the plates for a specified period (typically 72 hours) at 37°C in a humidified incubator.[2][12]
-
Viability Assessment: Add a viability reagent (e.g., MTS or MTT) to each well.[2] Incubate for 2-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 540 nm for MTT) using a microplate reader.[13][14]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot dose-response curves and determine IC50 values using non-linear regression.
ABC Transporter ATPase Activity Assay
This assay measures the ATP hydrolysis activity of P-gp or BCRP in isolated membrane vesicles. Substrates typically stimulate ATPase activity, which can then be inhibited by compounds like Elacridar.
Methodology:
-
Membrane Preparation: Use purified membrane vesicles from Sf9 or mammalian cells overexpressing the target transporter (e.g., P-gp or BCRP).[15]
-
Reaction Setup: In a 96-well plate, combine the membrane vesicles (e.g., 5-10 µg protein) with assay buffer.
-
Compound Addition:
-
Activation Assay: Add various concentrations of the test compound (Elacridar) to measure its effect on basal ATPase activity.
-
Inhibition Assay: Add a known transporter substrate/stimulator (e.g., Verapamil for P-gp) followed by various concentrations of the inhibitor (Elacridar).[16]
-
-
Initiate Reaction: Start the reaction by adding Mg-ATP. Incubate at 37°C for 15-30 minutes.[17]
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., containing SDS).
-
Phosphate Detection: Add a colorimetric reagent to detect the amount of inorganic phosphate (Pi) released from ATP hydrolysis.[15]
-
Measurement: Read the absorbance at a wavelength between 630-850 nm.
-
Data Analysis: Calculate the vanadate-sensitive ATPase activity (total activity minus activity in the presence of sodium orthovanadate, a potent ATPase inhibitor) and determine the concentration of Elacridar that causes 50% inhibition (IC50).
Drug Transport/Accumulation Assay (Calcein-AM or Rhodamine 123 Assay)
This assay visually or quantitatively measures the function of efflux pumps by monitoring the accumulation of a fluorescent substrate.
Methodology:
-
Cell Preparation: Seed cells in a suitable format (e.g., 96-well plate or flow cytometry tubes).
-
Inhibitor Pre-incubation: Treat cells with Elacridar (e.g., 0.1-5 µM) or vehicle control and incubate for 30-60 minutes at 37°C.[9]
-
Substrate Loading: Add a fluorescent substrate of P-gp/BCRP (e.g., Calcein-AM, Rhodamine 123, or Hoechst 33342).[8]
-
Incubation: Incubate for a defined period (e.g., 30-60 minutes) to allow for substrate uptake and efflux.
-
Washing: Wash cells with ice-cold PBS to remove extracellular substrate and stop the transport process.
-
Measurement:
-
Fluorescence Microscopy: Visualize and capture images of intracellular fluorescence.
-
Flow Cytometry: Quantify the mean fluorescence intensity of the cell population.[1]
-
Plate Reader: Measure fluorescence intensity in a 96-well format.
-
-
Data Analysis: Compare the fluorescence accumulation in Elacridar-treated cells to control cells. A higher fluorescence signal in the presence of Elacridar indicates potent inhibition of efflux.[4]
Conclusion and Future Directions
This compound is a robust and highly effective dual inhibitor of P-gp and BCRP, two key mediators of multidrug resistance in cancer. Its ability to significantly increase the intracellular concentration of various chemotherapeutic agents translates into a potent re-sensitization of resistant cancer cells, as demonstrated by extensive in vitro and in vivo data.[1][10] The experimental protocols detailed herein provide a standardized framework for evaluating Elacridar and other potential MDR modulators. While clinical development has faced challenges, the compelling preclinical evidence underscores the therapeutic potential of inhibiting ABC transporters.[18] Future research may focus on novel drug delivery systems to improve Elacridar's bioavailability and targeted delivery, potentially unlocking its full clinical utility in overcoming one of oncology's most persistent challenges.[6]
References
- 1. mdpi.com [mdpi.com]
- 2. Elacridar, a third-generation ABCB1 inhibitor, overcomes resistance to docetaxel in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A simplified protocol employing elacridar in rodents: a screening model in drug discovery to assess P-gp mediated efflux at the blood brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. selleckchem.com [selleckchem.com]
- 14. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. sigmaaldrich.cn [sigmaaldrich.cn]
- 16. ATPase Assay - Technologies - Solvo Biotechnology [solvobiotech.com]
- 17. protocols.io [protocols.io]
- 18. researchgate.net [researchgate.net]
Elacridar Hydrochloride for blood-brain barrier penetration studies
An In-depth Technical Guide to Elacridar Hydrochloride for Blood-Brain Barrier Penetration Studies
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive technical overview of this compound (HCl), a potent dual inhibitor of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). It details its mechanism of action, applications, and experimental protocols for assessing and enhancing drug penetration across the blood-brain barrier (BBB).
Introduction
The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside[1]. This barrier is crucial for maintaining brain homeostasis but also poses a significant challenge for drug delivery to the CNS. A key component of this barrier is the expression of ATP-binding cassette (ABC) efflux transporters, such as P-glycoprotein (P-gp, or ABCB1) and Breast Cancer Resistance Protein (BCRP, or ABCG2)[2][3]. These transporters actively pump a wide variety of xenobiotics, including many therapeutic drugs, out of the brain endothelial cells, thus severely limiting their CNS accumulation[2][4].
Elacridar (also known as GF120918 or GF120918A) is a third-generation, orally active, and potent dual inhibitor of P-gp and BCRP[3][5][6]. Its ability to block these efflux pumps makes it an invaluable tool in preclinical research for two primary purposes:
-
To investigate whether a drug candidate is a substrate of P-gp and/or BCRP.
-
To enhance the CNS penetration of substrate drugs, potentially improving the treatment of brain tumors and other CNS disorders[4][7].
This document serves as a technical resource, consolidating key data and methodologies for the effective use of Elacridar in BBB penetration studies.
Chemical and Physical Properties
This compound is a yellow powder with poor aqueous solubility, a property that influences its formulation and bioavailability[7][8][9]. Due to the instability of its solutions, fresh preparation for each experiment is recommended[6].
| Property | Value | Reference |
| Full Chemical Name | N-{4-[2-(1,2,3,4-tetrahydro-6,7-dimethoxy-2-isoquinolinyl)-ethyl]-phenyl}-9,10-dihydro-5-methoxy-9-oxo-4-acridine carboxamide hydrochloride | [2][3] |
| Synonyms | GF120918, GF120918A | [2][5] |
| CAS Number | 143851-98-3 | [3][8] |
| Molecular Formula | C₃₄H₃₃N₃O₅·HCl | [3] |
| Molecular Weight | 600.1 g/mol | [2][3] |
| Appearance | Yellow powder | [9] |
| Solubility | Soluble in DMSO. Poorly soluble in water. | [3][7][8] |
| Storage | Store powder at -20°C | [3][9] |
Mechanism of Action at the Blood-Brain Barrier
Elacridar functions by competitively inhibiting the P-gp and BCRP transporters located on the luminal membrane of the brain endothelial cells[2]. These transporters utilize ATP hydrolysis to actively efflux substrates from the cell interior back into the bloodstream[2]. By blocking this mechanism, Elacridar allows co-administered drugs that are P-gp/BCRP substrates to bypass this efflux, leading to significantly higher concentrations within the brain parenchyma.
Interestingly, Elacridar itself is a substrate for P-gp and BCRP. This results in a nonlinear, dose-dependent brain distribution; as the administered dose of Elacridar increases, it begins to saturate its own efflux transporters, leading to a disproportionately large increase in its own brain concentration[4][10]. This self-saturating property is a key consideration when designing experiments to achieve maximal inhibition of the transporters.
Quantitative Data on Efficacy
The co-administration of Elacridar has been shown to dramatically increase the brain-to-plasma (B/P) ratio of numerous P-gp and BCRP substrates. The following table summarizes key findings from various preclinical studies, demonstrating the potent effect of Elacridar on enhancing CNS drug exposure.
| Probe Substrate | Animal Model | Elacridar Dose & Route | Key Finding | Reference |
| Quinidine | Mouse | 5 mg/kg, IV | 38-fold increase in B/P ratio | [11][12][13] |
| Quinidine | Rat | 5 mg/kg, IV | 70-fold increase in B/P ratio | [11][12][13] |
| Digoxin | Mouse | 5 mg/kg, IV | 4-fold increase in B/P ratio | [11][12][13] |
| Talinolol | Mouse | 5 mg/kg, IV | 2-fold increase in B/P ratio | [11][12][13] |
| Paclitaxel | Mouse | 25 mg/kg, Oral | 2.75-fold increase in B/P ratio (from 0.08 to 0.22) | [14] |
| Docetaxel | Mouse | Not Specified | Brain concentration increased to 59% of that in P-gp knockout mice | |
| Sunitinib | Mouse | 100 mg/kg, Oral | 12-fold increase in brain penetration | [7] |
| EAI045 | Mouse | 50 mg/kg, Oral | 5.4-fold increase in B/P ratio | [15] |
| Lapatinib | Rat | Not Specified | 86.5% increase in brain AUC₀-∞ | |
| Erlotinib | Mouse | 10-50 mg/kg, Oral | B/P ratio increased from 0.09 to 0.25-0.37 | [16] |
Experimental Protocols
The following sections provide detailed methodologies for conducting in vivo studies with Elacridar.
In Vivo Protocol: Assessing BBB Efflux in Rodents
This protocol provides a generalized framework for determining if a test compound is a P-gp/BCRP substrate by measuring the impact of Elacridar on its B/P ratio[11][12].
Objective: To quantify the change in a test compound's brain and plasma concentrations following P-gp/BCRP inhibition by Elacridar.
Materials:
-
Animals: Male FVB or C57BL/6 mice (20-25g) or Sprague-Dawley rats (200-250g).
-
Inhibitor: this compound.
-
Test Compound: The drug being investigated.
-
Vehicles:
-
Equipment: Dosing syringes, cardiac puncture supplies, brain harvesting tools, homogenizer, centrifuge, UPLC-MS/MS system.
Methodology:
-
Dosing Solution Preparation:
-
Prepare Elacridar and the test compound in the appropriate vehicle on the day of the experiment. Vortex and sonicate as needed to ensure complete dissolution or a homogenous suspension.
-
-
Animal Grouping and Administration:
-
Acclimate animals for at least 3 days prior to the study.
-
Divide animals into two main groups (n=4 per time point):
-
Group 1 (Control): Administer vehicle, followed by the test compound.
-
Group 2 (Treatment): Administer Elacridar, followed by the test compound.
-
-
Elacridar Dosing: Administer Elacridar typically 30-60 minutes before the test compound[11][12].
-
Administer the test compound via the desired route (e.g., IV or PO).
-
-
Sample Collection:
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8 hours post-test compound administration), euthanize animals via an approved method (e.g., CO₂ asphyxiation)[4][7].
-
Immediately perform cardiac puncture to collect whole blood into heparinized tubes[4].
-
Perform transcardial perfusion with ice-cold saline to flush blood from the brain vasculature.
-
Carefully excise the brain, wash with cold saline, blot dry, and flash-freeze in liquid nitrogen[4]. Store all samples at -80°C until analysis.
-
-
Sample Processing:
-
Bioanalysis:
-
Data Analysis:
-
Calculate the brain-to-plasma ratio (B/P Ratio) for each animal:
-
B/P Ratio = (Concentration in Brain Homogenate) / (Concentration in Plasma)
-
-
Calculate the mean B/P ratio for each group at each time point.
-
The fold-increase in brain penetration is determined by dividing the mean B/P ratio of the Elacridar-treated group by the mean B/P ratio of the control group. A statistically significant increase (e.g., >2-fold) is strong evidence that the test compound is a P-gp and/or BCRP substrate.
-
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for an in vivo study using Elacridar.
Decision Framework for Using Elacridar
Researchers can use a logical decision-making process to determine when and how to incorporate Elacridar into their drug discovery pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Multidrug Transporters | Tocris Bioscience [tocris.com]
- 4. Saturable Active Efflux by P-Glycoprotein and Breast Cancer Resistance Protein at the Blood-Brain Barrier Leads to Nonlinear Distribution of Elacridar to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glpbio.com [glpbio.com]
- 9. Elacridar HCl | 143851-98-3 [chemicalbook.com]
- 10. experts.umn.edu [experts.umn.edu]
- 11. A simplified protocol employing elacridar in rodents: a screening model in drug discovery to assess P-gp mediated efflux at the blood brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ingentaconnect.com [ingentaconnect.com]
- 13. researchgate.net [researchgate.net]
- 14. Oral co-administration of elacridar and ritonavir enhances plasma levels of oral paclitaxel and docetaxel without affecting relative brain accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Elacridar Hydrochloride: A Technical Guide to its Preclinical Research Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Elacridar hydrochloride (formerly known as GF120918A) is a potent, third-generation, dual inhibitor of the ATP-binding cassette (ABC) transporters P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[1][2] These transporters are key players in the phenomenon of multidrug resistance (MDR) in cancer, actively effluxing a wide range of chemotherapeutic agents from tumor cells and limiting their efficacy.[1][3] Furthermore, their expression at physiological barriers, such as the blood-brain barrier (BBB), significantly restricts the penetration of many drugs into the central nervous system (CNS). This technical guide provides an in-depth overview of the preclinical applications of Elacridar, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological pathways to support researchers in leveraging this critical tool for drug development.
Mechanism of Action
Elacridar functions as a non-competitive inhibitor of P-gp and BCRP.[4] It binds to the transporters and is thought to modulate their ATPase activity, thereby inhibiting the energy-dependent efflux of substrate drugs.[4][5] This leads to increased intracellular and tissue concentrations of co-administered therapeutic agents, effectively reversing MDR and enhancing drug distribution to target sites.[5][6]
Preclinical Applications
Overcoming Multidrug Resistance in Oncology
A primary application of Elacridar in preclinical research is the reversal of MDR in various cancer models. By inhibiting P-gp and BCRP, Elacridar re-sensitizes resistant cancer cells to a multitude of chemotherapeutic drugs.
Table 1: In Vitro Efficacy of Elacridar in Reversing Multidrug Resistance
| Cell Line | Cancer Type | Chemotherapeutic Agent | Elacridar Concentration (µM) | IC50 Fold Reduction | Reference |
| A2780PR1 | Ovarian Cancer | Paclitaxel | 0.1 | 162 | [5] |
| A2780PR2 | Ovarian Cancer | Paclitaxel | 0.1 | 397 | [5] |
| A2780PR1 | Ovarian Cancer | Doxorubicin | 0.1 | 46 | [5] |
| A2780PR2 | Ovarian Cancer | Doxorubicin | 0.1 | 92.8 | [5] |
| A2780TR1 | Ovarian Cancer | Topotecan | 0.1 | 10.88 | [7] |
| A2780TR2 | Ovarian Cancer | Topotecan | 0.1 | 6.91 | [7] |
| K562-RC | Chronic Myeloid Leukemia | Imatinib | 0.25 | 5 | [8] |
| K562-RD | Chronic Myeloid Leukemia | Imatinib | 0.25 | 10 | [8] |
Enhancing Central Nervous System (CNS) Drug Penetration
The expression of P-gp and BCRP at the blood-brain barrier (BBB) is a major obstacle for the delivery of drugs to the CNS. Elacridar has been extensively used in preclinical models to inhibit these transporters at the BBB, thereby increasing the brain penetration of various therapeutic agents.
Table 2: In Vivo Efficacy of Elacridar in Enhancing Brain Drug Penetration
| Animal Model | Drug | Elacridar Dose | Route of Administration | Brain-to-Plasma Ratio Fold Increase | Reference |
| Mouse | Talinolol | 5 mg/kg | IV | 2 | [9][10] |
| Mouse | Digoxin | 5 mg/kg | IV | 4 | [9][10] |
| Mouse | Quinidine | 5 mg/kg | IV | 38 | [9][10] |
| Rat | Quinidine | 5 mg/kg | IV | 70 | [9][10] |
| Mouse | EAI045 | Oral | Oral | 5.4 | [11] |
| Rat | Lapatinib | 5 mg/kg | IP | 1.86 (AUC) | [12] |
Signaling Pathways
The overexpression of P-gp and BCRP in cancer cells is often regulated by complex signaling pathways. Understanding these pathways is crucial for developing effective strategies to combat MDR. Elacridar's inhibitory action directly counteracts the functional consequences of these pathways.
Caption: P-gp upregulation pathway and Elacridar's point of intervention.
Caption: BCRP regulation and the inhibitory action of Elacridar.
Experimental Protocols
In Vitro Multidrug Resistance Reversal Assay (MTT Assay)
This protocol outlines a common method to assess the ability of Elacridar to reverse MDR in cancer cell lines.
Workflow:
Caption: Step-by-step workflow for the MTT-based MDR reversal assay.
Detailed Steps:
-
Cell Seeding: Plate cancer cells (both drug-sensitive and resistant lines) in 96-well plates at a predetermined density and allow them to adhere overnight.[8]
-
Treatment: Treat the cells with a serial dilution of the chemotherapeutic agent in the presence or absence of a fixed, non-toxic concentration of Elacridar (e.g., 0.1-1 µM).[5] Include controls for the chemotherapeutic agent alone, Elacridar alone, and vehicle.
-
Incubation: Incubate the plates for a period that allows for the assessment of cytotoxicity (typically 48-72 hours).[8]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[8]
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[8]
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.[8]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for the chemotherapeutic agent with and without Elacridar. The fold reversal is calculated by dividing the IC50 of the drug alone by the IC50 of the drug in combination with Elacridar.
In Vivo Pharmacokinetic Study for Brain Penetration
This protocol describes a general procedure to evaluate the effect of Elacridar on the brain distribution of a test compound in rodents.
Workflow:
Caption: General workflow for an in vivo pharmacokinetic study of brain penetration.
Detailed Steps:
-
Animal Dosing: Administer Elacridar to one group of animals (e.g., mice or rats) at a dose known to inhibit P-gp and BCRP (e.g., 5 mg/kg, IV). The control group receives the vehicle.[9][10]
-
Test Compound Administration: After a specified pretreatment time (e.g., 30 minutes), administer the test compound to both groups.[9][10]
-
Sample Collection: At various time points post-administration of the test compound, collect blood and brain samples.
-
Sample Processing: Process the blood to obtain plasma. Homogenize the brain tissue.[10]
-
Bioanalysis: Quantify the concentration of the test compound in plasma and brain homogenates using a validated analytical method, such as LC-MS/MS.[10]
-
Data Analysis: Calculate the brain-to-plasma concentration ratio (Kp) or the ratio of the area under the curve (AUC) for the brain and plasma (AUCbrain/AUCplasma).[9] A significant increase in this ratio in the Elacridar-treated group compared to the control group indicates that the test compound is a substrate of P-gp and/or BCRP at the BBB.
Conclusion
This compound is an indispensable tool in preclinical drug discovery and development. Its potent and dual inhibition of P-gp and BCRP provides researchers with a reliable method to investigate and overcome multidrug resistance in cancer and to enhance the delivery of drugs to the central nervous system. The data and protocols presented in this guide offer a solid foundation for the effective application of Elacridar in a research setting, ultimately contributing to the development of more effective therapeutic strategies.
References
- 1. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 3. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Drug efflux by Breast Cancer Resistance Protein (BCRP) is a mechanism of resistance to the benzimidazole insulin-like growth factor receptor/insulin receptor inhibitor, BMS-536924 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. A simplified protocol employing elacridar in rodents: a screening model in drug discovery to assess P-gp mediated efflux at the blood brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ingentaconnect.com [ingentaconnect.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Elacridar Hydrochloride: A Technical Guide to a Potent Chemosensitizer in Oncology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Multidrug resistance (MDR) remains a critical obstacle in the successful chemotherapeutic treatment of cancer. A key mechanism underlying this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), which actively efflux a wide range of anticancer drugs from tumor cells. Elacridar hydrochloride (GF120918A), a potent third-generation, non-competitive inhibitor of both P-gp and BCRP, has emerged as a promising chemosensitizing agent. By blocking the activity of these efflux pumps, Elacridar increases the intracellular concentration of co-administered chemotherapeutic agents, thereby restoring their cytotoxic efficacy in resistant cancer cells. This technical guide provides an in-depth overview of this compound, including its mechanism of action, a compilation of preclinical and clinical data, detailed experimental protocols for its evaluation, and a discussion of its potential role in modern oncology.
Introduction
This compound, also known as GF120918A, is a synthetic acridonecarboxamide derivative developed to overcome MDR in cancer.[1] Unlike first and second-generation MDR inhibitors, Elacridar exhibits high potency and specificity with a more favorable side-effect profile.[2] It functions as a dual inhibitor of two of the most clinically relevant ABC transporters: P-glycoprotein (P-gp), encoded by the MDR1 (ABCB1) gene, and Breast Cancer Resistance Protein (BCRP), encoded by the ABCG2 gene.[3][4] These transporters are responsible for the efflux of a broad spectrum of chemotherapeutic drugs, including taxanes, anthracyclines, and topoisomerase inhibitors.[1][5]
Mechanism of Action
Elacridar non-competitively inhibits the function of P-gp and BCRP.[2] It is believed to interact with the transmembrane domains of these transporters, modulating their ATPase activity and locking them in a conformation that is unable to bind to or transport their substrates.[2] This inhibition leads to the intracellular accumulation of chemotherapeutic agents that are substrates of these pumps, ultimately restoring their ability to induce cell death in resistant cancer cells.
Preclinical and Clinical Data
A substantial body of preclinical and clinical evidence supports the potential of Elacridar as a chemosensitizer.
In Vitro Efficacy
Numerous studies have demonstrated the ability of Elacridar to reverse MDR in various cancer cell lines. The tables below summarize key quantitative data from these studies.
Table 1: Reversal of Paclitaxel Resistance by Elacridar in Ovarian Cancer Cell Lines [5]
| Cell Line | Treatment | IC50 (ng/mL) | Fold Reversal of Resistance |
| A2780PR1 | Paclitaxel alone | 755 | - |
| Paclitaxel + 0.1 µM Elacridar | 4.66 | 162-fold | |
| Paclitaxel + 1 µM Elacridar | 4.66 | 162-fold | |
| A2780PR2 | Paclitaxel alone | 1970 | - |
| Paclitaxel + 0.1 µM Elacridar | 4.07 | 483-fold | |
| Paclitaxel + 1 µM Elacridar | 4.07 | 483-fold |
Table 2: Reversal of Doxorubicin Resistance by Elacridar in Ovarian Cancer Cell Lines [5]
| Cell Line | Treatment | IC50 (ng/mL) | Fold Reversal of Resistance |
| A2780PR1 | Doxorubicin alone | 2033 | - |
| Doxorubicin + 0.1 µM Elacridar | 50.0 | 41-fold | |
| Doxorubicin + 1 µM Elacridar | 50.0 | 41-fold | |
| A2780PR2 | Doxorubicin alone | 6292 | - |
| Doxorubicin + 0.1 µM Elacridar | 62.1 | 101-fold | |
| Doxorubicin + 1 µM Elacridar | 62.1 | 101-fold |
Table 3: Reversal of Topotecan Resistance by Elacridar in Ovarian Cancer Cell Lines [1]
| Cell Line | Treatment | IC50 (ng/mL) | Fold Reversal of Resistance |
| A2780TR1 | Topotecan alone | 204.68 | - |
| Topotecan + 0.1 µM Elacridar | 18.81 | 10.88-fold | |
| Topotecan + 1 µM Elacridar | 15.29 | 13.65-fold | |
| Topotecan + 5 µM Elacridar | 12.05 | 16.98-fold | |
| A2780TR2 | Topotecan alone | 132.00 | - |
| Topotecan + 0.1 µM Elacridar | 19.11 | 6.91-fold | |
| Topotecan + 1 µM Elacridar | 11.11 | 11.88-fold | |
| Topotecan + 5 µM Elacridar | 7.61 | 17.59-fold |
In Vivo and Clinical Studies
Preclinical in vivo studies have shown that co-administration of Elacridar increases the plasma concentration and bioavailability of chemotherapeutic agents.[5] For instance, in mice, oral co-administration of Elacridar with paclitaxel and docetaxel significantly increased their plasma concentrations.[5]
Clinical trials have further substantiated these findings. A Phase I study in cancer patients demonstrated that Elacridar significantly increases the systemic exposure to orally administered topotecan, with the apparent oral bioavailability increasing from approximately 40% to over 97% with a 1000 mg dose of Elacridar.[6] Another study established that a 100 mg dose of Elacridar is sufficient to achieve complete oral bioavailability of topotecan.[7] The most common side effect observed in these trials was neutropenia.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the chemosensitizing effects of Elacridar.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 3 x 10³ cells per well and incubate for 24 hours.
-
Treat the cells with a range of concentrations of the chemotherapeutic agent alone or in combination with a fixed concentration of Elacridar (e.g., 0.1 µM or 1 µM). Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plates for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and dissolve the formazan crystals in 100 µL of DMSO per well.
-
Measure the absorbance at 540 nm with a reference wavelength of 650 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 values.[8]
P-glycoprotein Activity Assay (Flow Cytometry)
This assay measures the efflux pump activity of P-gp using fluorescent substrates like Rhodamine 123 or Calcein-AM.
Protocol using Rhodamine 123:
-
Harvest cancer cells and adjust the cell density to 1 x 10⁶ cells/mL.
-
Pre-incubate the cells with or without Elacridar at the desired concentration for 30 minutes at 37°C.
-
Add Rhodamine 123 (a P-gp substrate) to a final concentration of 1-20 µM and incubate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in fresh PBS.
-
Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer (Excitation: 507 nm, Emission: 529 nm). Increased fluorescence in Elacridar-treated cells indicates inhibition of P-gp-mediated efflux.[9]
Western Blot for P-glycoprotein Expression
This technique is used to detect and quantify the expression level of the P-gp protein.
Protocol:
-
Lyse treated and untreated cancer cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE on a 7.5% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against P-gp (e.g., at a 1:400 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., at a 1:10,000 dilution) for 1-3 hours at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[5]
Quantitative Real-Time PCR (Q-PCR) for MDR1 Gene Expression
Q-PCR is used to measure the expression level of the MDR1 gene, which encodes for P-gp.
Protocol:
-
Isolate total RNA from treated and untreated cancer cells using a suitable RNA purification kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform Q-PCR using primers specific for the MDR1 gene and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Analyze the relative gene expression using the ΔΔCt method.[1]
Signaling Pathways and Future Directions
The overexpression of ABC transporters is often linked to the activation of various intracellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which promotes cell survival and proliferation.[10][11] While Elacridar directly targets the efflux pumps, its downstream effects on these signaling pathways are an area of active investigation. Furthermore, the role of cancer stem cells (CSCs), which often exhibit high levels of ABC transporter expression, in drug resistance is a critical area of research.[12] Elacridar's ability to inhibit P-gp and BCRP may also sensitize CSCs to chemotherapy, offering a potential strategy to target this resilient cell population.
Future research should focus on elucidating the intricate connections between Elacridar-mediated ABC transporter inhibition and key oncogenic signaling pathways. Combination therapies involving Elacridar, conventional chemotherapeutics, and targeted signaling inhibitors may offer a powerful approach to overcoming MDR and improving patient outcomes.
Conclusion
This compound is a potent dual inhibitor of P-gp and BCRP that has demonstrated significant potential as a chemosensitizer in a variety of preclinical and clinical settings. Its ability to reverse multidrug resistance by increasing intracellular concentrations of anticancer drugs makes it a valuable tool in oncology research and a promising candidate for further clinical development. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to overcome the challenge of multidrug resistance in cancer.
References
- 1. Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. oaepublish.com [oaepublish.com]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A phase I, randomized, open-label, parallel-cohort, dose-finding study of elacridar (GF120918) and oral topotecan in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Elacridar, a third-generation ABCB1 inhibitor, overcomes resistance to docetaxel in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacodynamics of Elacridar Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elacridar hydrochloride (GF120918A) is a potent, third-generation, non-competitive inhibitor of two key ATP-binding cassette (ABC) transporters: P-glycoprotein (P-gp, MDR1, or ABCB1) and Breast Cancer Resistance Protein (BCRP or ABCG2).[1][2][3][4][5][6] These transporters are expressed in various tissues, including the intestine, liver, kidneys, and the blood-brain barrier, where they play a crucial role in limiting the absorption and distribution of a wide range of xenobiotics, including many therapeutic agents.[7][8][9][10] By inhibiting P-gp and BCRP, elacridar can significantly alter the pharmacokinetics of co-administered drugs, leading to increased oral bioavailability and enhanced penetration into sanctuary sites such as the central nervous system.[6][7][10][11][12] This technical guide provides an in-depth overview of the pharmacodynamics of this compound, including its mechanism of action, quantitative data on its inhibitory effects, and detailed experimental protocols for its investigation.
Mechanism of Action
Elacridar functions by directly inhibiting the efflux activity of P-gp and BCRP.[7][10] P-glycoprotein, an ATP-dependent efflux pump, actively transports a broad range of substrates out of cells, thereby reducing their intracellular concentration.[7][10] Increased expression of P-gp in tumor cells is a major mechanism of multidrug resistance (MDR) in cancer.[7][10] Similarly, BCRP is another ABC transporter that contributes to MDR and limits the distribution of its substrates. Elacridar is thought to act as a non-competitive inhibitor, potentially by binding to an allosteric site on the transporters and modulating their ATPase activity, which is essential for substrate transport.[13][14]
The following diagram illustrates the inhibitory effect of Elacridar on P-gp and BCRP at the cellular level.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ELACRIDAR (PD008694, OSFCMRGOZNQUSW-UHFFFAOYSA-N) [probes-drugs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Elacridar | C34H33N3O5 | CID 119373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
- 13. Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Elacridar, a third-generation ABCB1 inhibitor, overcomes resistance to docetaxel in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Elacridar Hydrochloride: In Vivo Experimental Protocols for P-gp/BCRP Inhibition
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Elacridar hydrochloride (GF120918) is a potent third-generation inhibitor of P-glycoprotein (P-gp, MDR1/ABCB1) and Breast Cancer Resistance Protein (BCRP, ABCG2)[1][2]. These ATP-binding cassette (ABC) transporters are highly expressed at physiological barriers, such as the blood-brain barrier, and in various tumor cells, where they actively efflux a wide range of substrates, limiting drug efficacy and contributing to multidrug resistance[3][4]. In preclinical in vivo research, elacridar is an invaluable tool to investigate the role of P-gp and BCRP in drug disposition and to enhance the delivery of therapeutic agents to target tissues[1][3]. These application notes provide detailed protocols for the in vivo administration of elacridar in rodent models to assess its impact on the pharmacokinetics and tissue distribution of co-administered drugs.
Data Presentation
Elacridar Dosage and Administration Routes in Rodents
The following table summarizes common dosage regimens and administration routes for this compound in mice and rats, as reported in various preclinical studies.
| Species | Route of Administration | Dosage Range | Vehicle/Formulation | Reference |
| Mouse | Intravenous (IV) | 2.5 - 10 mg/kg | 10% DMAC, 40% PEG-400, 30% HPβCD, 20% water | [5] |
| 0.5 - 10 mg/kg | DMSO, propylene glycol, water (4:4:2 v/v/v) | [2] | ||
| Intraperitoneal (IP) | 5 - 100 mg/kg | Microemulsion | [6] | |
| 5 mg/kg | Freshly dissolved in vehicle | [7] | ||
| Oral (PO) | 50 - 100 mg/kg | Not specified | [1][8] | |
| Rat | Intravenous (IV) | 5 mg/kg | 10% DMAC, 40% PEG-400, 30% HPβCD, 20% water | [5] |
| 8.9 mg/hr/kg (infusion) | DMAC, PEG-400, HPβCD, saline (1:4:3:2 v/v/v/v) | [9] | ||
| Intraperitoneal (IP) | 5 mg/kg | Freshly dissolved in vehicle | [10] |
DMAC: Dimethylacetamide, PEG-400: Polyethylene glycol 400, HPβCD: Hydroxypropyl-beta-cyclodextrin
Pharmacokinetic Parameters of Elacridar in Mice
This table presents key pharmacokinetic parameters of elacridar following different administration routes in mice.
| Route of Administration | Dose (mg/kg) | Absolute Bioavailability (%) | Terminal Half-life (h) | Brain-to-Plasma Partition Coefficient (Kp,brain) | Reference |
| Intravenous (IV) | 2.5 | 100 | ~4 | 0.82 | [1][6] |
| Intraperitoneal (IP) | 100 | 1 | ~4 | 0.43 | [1][6] |
| Oral (PO) | 100 | 22 | ~20 | 4.31 | [1][6] |
Effects of Elacridar on P-gp Substrate Brain Accumulation
This table illustrates the impact of elacridar co-administration on the brain-to-plasma concentration ratio of known P-gp substrates.
| Species | P-gp Substrate | Elacridar Dose and Route | Fold Increase in Brain/Plasma Ratio | Reference |
| Mouse | Digoxin | 5 mg/kg IV | 4-fold | [5] |
| Quinidine | 5 mg/kg IV | 38-fold | [5] | |
| Talinolol | 5 mg/kg IV | 2-fold | [5] | |
| EAI045 | 50 mg/kg PO | 5.4-fold | [8] | |
| Rat | Quinidine | 5 mg/kg IV | 70-fold | [5] |
| Lapatinib | 5 mg/kg IP | 1.87-fold (AUC in brain tissue) | [10] |
Experimental Protocols
Protocol 1: Screening for P-gp Mediated Efflux at the Blood-Brain Barrier in Mice
This protocol is designed to assess whether a test compound is a substrate for P-gp at the blood-brain barrier.
Materials:
-
This compound
-
Test compound (P-gp substrate) and a non-substrate (e.g., atenolol) as a negative control[5].
-
Vehicle for dissolution (e.g., 10% DMAC, 40% PEG-400, 30% HPβCD, 20% water)[5].
-
Male FVB or similar strain mice (n=3-4 per time point per group).
-
Standard laboratory equipment for intravenous injections, blood collection, and tissue harvesting.
-
UPLC-MS/MS or other suitable bioanalytical instrumentation.
Procedure:
-
Animal Preparation: Acclimatize animals for at least one week with free access to food and water under a 12-hour light/dark cycle[5].
-
Drug Formulation: Prepare fresh solutions of elacridar and the test compounds in the chosen vehicle on the day of the experiment[11].
-
Dosing:
-
Divide mice into two main groups: a control group receiving the vehicle and a treatment group receiving elacridar.
-
Administer elacridar intravenously (e.g., 5 mg/kg) via the tail vein[5].
-
Thirty minutes after elacridar or vehicle administration, administer the P-gp substrate (e.g., digoxin at 2 mg/kg or quinidine at 5 mg/kg) intravenously[5].
-
-
Sample Collection:
-
At predetermined time points (e.g., 1, 3, 5, and 7 hours) post-substrate administration, euthanize the animals[5].
-
Collect blood via cardiac puncture into heparinized tubes. Centrifuge immediately at 2600g for 5 minutes at 4°C to separate plasma[5].
-
Perfuse the animals with saline and harvest the brain. Blot the brain dry and weigh it[5].
-
Store plasma and brain samples at -80°C until analysis.
-
-
Sample Processing and Analysis:
-
Homogenize the brain tissue in 4 volumes (w/v) of phosphate-buffered saline (PBS)[5].
-
Analyze the concentrations of the test compound in plasma and brain homogenates using a validated UPLC-MS/MS method.
-
-
Data Analysis: Calculate the brain-to-plasma concentration ratio (Kp) at each time point and the area under the curve (AUC) for both brain and plasma. A significant increase in the Kp or brain AUC in the elacridar-treated group compared to the control group indicates that the test compound is a P-gp substrate.
Visualizations
Caption: Workflow for assessing P-gp mediated efflux in vivo.
Protocol 2: Investigating the Impact of Elacridar on the Oral Bioavailability of a Co-administered Drug
This protocol is designed to determine if P-gp/BCRP inhibition by elacridar enhances the oral absorption of a test drug.
Materials:
-
This compound
-
Test drug (potential P-gp/BCRP substrate)
-
Vehicle suitable for oral administration
-
Male wild-type mice
-
Equipment for oral gavage, blood collection, and sample processing.
-
UPLC-MS/MS or equivalent analytical instrument.
Procedure:
-
Animal Preparation and Drug Formulation: As described in Protocol 1.
-
Dosing:
-
Divide animals into two groups: control and elacridar-treated.
-
Administer elacridar orally (e.g., 50 mg/kg)[8]. To account for the time to reach peak plasma concentration, elacridar is often administered 3 hours prior to the test drug[8]. The control group receives the vehicle.
-
Administer the test drug orally (e.g., 20 mg/kg) to both groups[8].
-
-
Sample Collection:
-
Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) after test drug administration.
-
Process blood to obtain plasma as described in Protocol 1.
-
-
Sample Analysis: Quantify the test drug concentration in plasma samples using a validated bioanalytical method.
-
Data Analysis:
-
Construct plasma concentration-time profiles for both groups.
-
Calculate pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
-
A significant increase in Cmax and/or AUC in the elacridar-treated group suggests that P-gp/BCRP inhibition enhances the oral bioavailability of the test drug.
-
Signaling Pathway Visualization
Caption: Mechanism of Elacridar-mediated P-gp/BCRP inhibition.
Conclusion
This compound is a critical tool for in vivo studies aimed at understanding and overcoming P-gp and BCRP-mediated drug efflux. The protocols outlined here provide a framework for investigating the impact of these transporters on drug distribution to the brain and on oral bioavailability. Appropriate selection of animal models, dosing regimens, and analytical methods are crucial for obtaining reliable and reproducible results. These studies are essential in the early stages of drug discovery and development, particularly for central nervous system-targeted therapies and oncology.
References
- 1. Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Saturable Active Efflux by P-Glycoprotein and Breast Cancer Resistance Protein at the Blood-Brain Barrier Leads to Nonlinear Distribution of Elacridar to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential and Utility of Elacridar with Respect to P-glycoprotein Inhibition: An Insight from the Published In Vitro, Preclinical and Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Optimization of dose and route of administration of the P‐glycoprotein inhibitor, valspodar (PSC‐833) and the P‐glycoprotein and breast cancer resistance protein dual‐inhibitor, elacridar (GF120918) as dual infusion in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Co-administration of Elacridar with Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the co-administration of Elacridar, a potent P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) inhibitor, with the chemotherapeutic agent paclitaxel. The information compiled is intended to guide researchers in designing and executing experiments to explore the synergistic effects of this drug combination in overcoming multidrug resistance (MDR) in cancer therapy.
Introduction
Paclitaxel is a widely used antineoplastic agent that functions by promoting microtubule polymerization and inhibiting their depolymerization, leading to cell cycle arrest and apoptosis.[1][2] However, its efficacy is often limited by the development of multidrug resistance, frequently mediated by the overexpression of ATP-binding cassette (ABC) transporters such as P-glycoprotein (P-gp, also known as ABCB1).[1][3] P-gp acts as an efflux pump, actively removing paclitaxel and other xenobiotics from cancer cells, thereby reducing intracellular drug concentrations to sub-therapeutic levels.[4][5]
Elacridar (also known as GG918 or GF120918) is a third-generation, non-competitive inhibitor of P-gp and BCRP.[1][6] By blocking the function of these efflux pumps, Elacridar can restore the sensitivity of resistant cancer cells to chemotherapeutic agents that are P-gp substrates.[1][2] The co-administration of Elacridar with paclitaxel aims to increase the intracellular and systemic exposure of paclitaxel, thereby enhancing its antitumor activity.[6][7]
Mechanism of Action
The primary mechanism underlying the synergistic effect of Elacridar and paclitaxel is the inhibition of P-gp-mediated drug efflux. Paclitaxel is a known substrate of P-gp.[2] In resistant cancer cells overexpressing P-gp, paclitaxel is actively transported out of the cell, preventing it from reaching its intracellular target, the microtubules. Elacridar binds to P-gp and inhibits its transport function.[5] This leads to an accumulation of paclitaxel within the cancer cell, allowing it to exert its cytotoxic effects. In addition to its role in cancer cells, P-gp is also expressed in normal tissues such as the intestinal epithelium and the blood-brain barrier, where it limits the oral absorption and central nervous system penetration of its substrates, respectively.[4][6] Elacridar can also inhibit P-gp in these tissues, leading to increased oral bioavailability and brain distribution of co-administered drugs.[6][8]
References
- 1. mdpi.com [mdpi.com]
- 2. The multiple combination of Paclitaxel, Ramucirumab and Elacridar reverses the paclitaxel-mediated resistance in gastric cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. pnas.org [pnas.org]
- 6. Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oral co-administration of elacridar and ritonavir enhances plasma levels of oral paclitaxel and docetaxel without affecting relative brain accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of the ABCB1 modulators elacridar and tariquidar on the distribution of paclitaxel in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enhancing Brain Penetration of Tyrosine Kinase Inhibitors with Elacridar
For Researchers, Scientists, and Drug Development Professionals
Introduction
The blood-brain barrier (BBB) represents a significant obstacle in the treatment of brain malignancies and metastases, limiting the efficacy of many systemically administered therapeutic agents, including numerous tyrosine kinase inhibitors (TKIs). The BBB is equipped with efflux transporters, primarily P-glycoprotein (P-gp, also known as MDR1 or ABCB1) and Breast Cancer Resistance Protein (BCRP, or ABCG2), which actively pump a wide range of xenobiotics, including many TKIs, out of the brain. This results in sub-therapeutic concentrations of these drugs at their intended site of action.
Elacridar (GF120918) is a potent, third-generation, dual inhibitor of P-gp and BCRP.[1][2] By blocking the function of these efflux transporters at the BBB, Elacridar can significantly increase the brain penetration and accumulation of co-administered TKI substrates.[3] These application notes provide a comprehensive overview of the use of Elacridar to enhance the central nervous system (CNS) delivery of TKIs, including quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.
Mechanism of Action
Elacridar functions as a competitive inhibitor of P-gp and BCRP at the BBB.[3] TKIs that are substrates for these transporters are actively effluxed from the endothelial cells of the BBB back into the bloodstream, which restricts their entry into the brain parenchyma. When co-administered, Elacridar binds to P-gp and BCRP, preventing them from transporting the TKI. This inhibition of efflux leads to a significant increase in the concentration of the TKI in the brain.[4]
Figure 1: Mechanism of Elacridar at the BBB.
Data Presentation
The co-administration of Elacridar has been shown to significantly increase the brain-to-plasma ratio of various TKIs in preclinical studies. The following tables summarize the quantitative data from key experiments.
| TKI | Animal Model | Elacridar Dose & Route | TKI Dose & Route | Fold Increase in Brain-to-Plasma Ratio | Reference |
| Dasatinib | Wild-type Mice | - | - | 4.4 | [5] |
| Sunitinib | Wild-type Mice | 100 mg/kg, oral | - | ~12 | [3] |
| Lapatinib | Rats | 5 mg/kg | 100 mg/kg | 1.86 (AUC0-∞) | [5] |
| EAI045 | Wild-type Mice | 50 mg/kg, oral | 20 mg/kg, oral | 5.4 | [6] |
| Compound | Animal Model | Administration Route | Dose | Brain-to-Plasma Partition Coefficient (Kp,brain) | Reference |
| Elacridar | FVB Wild-type Mice | Intravenous | 2.5 mg/kg | 0.82 | [3][7] |
| Elacridar | FVB Wild-type Mice | Intraperitoneal | 100 mg/kg | 0.43 | [3][7] |
| Elacridar | FVB Wild-type Mice | Oral | 100 mg/kg | 4.31 | [3][7] |
Experimental Protocols
In Vivo Rodent Model for Assessing P-gp Mediated Efflux at the BBB
This protocol is adapted from established methods to evaluate the effect of Elacridar on the brain accumulation of a test TKI.[8][9][10]
1. Animal Models:
-
Wild-type mice (e.g., FVB) or rats are commonly used.
-
For comparison, P-gp knockout (Mdr1a/b-/-), BCRP knockout (Bcrp1-/-), or dual knockout mice can be utilized to confirm the role of these transporters.[11]
2. Drug Formulation and Administration:
-
Elacridar Formulation:
-
TKI Formulation: The TKI should be formulated according to its solubility characteristics, often in a vehicle compatible with the chosen route of administration.
-
Administration:
3. Dosing:
-
Elacridar: Doses can range from 5 mg/kg to 100 mg/kg, depending on the route of administration and the desired level of transporter inhibition.[3][8]
-
TKI: The TKI dose will be specific to the compound and the goals of the study.
4. Sample Collection:
-
At predetermined time points after TKI administration, animals are euthanized.
-
Blood is collected via cardiac puncture into heparinized tubes and centrifuged to obtain plasma.
-
The brain is perfused with saline to remove residual blood, then harvested.
5. Sample Analysis:
-
Plasma and brain tissue are processed and analyzed using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the concentrations of the TKI and Elacridar.
6. Data Analysis:
-
Calculate the brain-to-plasma concentration ratio (Kp) at each time point.
-
Determine the area under the curve (AUC) for both brain and plasma concentration-time profiles.
-
Compare the Kp and AUC values between the group receiving the TKI alone and the group receiving the TKI with Elacridar pre-treatment.
Figure 2: In Vivo Experimental Workflow.
Conclusion
The use of Elacridar as a tool to inhibit P-gp and BCRP at the blood-brain barrier offers a promising strategy to enhance the brain concentration of TKIs. The data and protocols presented here provide a framework for researchers and drug development professionals to design and execute studies aimed at improving the treatment of CNS malignancies. Careful consideration of dosing, timing, and route of administration is crucial for maximizing the effectiveness of this approach. Further research and clinical investigation are warranted to translate these preclinical findings into effective therapeutic strategies for patients.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. The influence of the coadministration of the p-glycoprotein modulator elacridar on the pharmacokinetics of lapatinib and its distribution in the brain and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. experts.umn.edu [experts.umn.edu]
- 8. ingentaconnect.com [ingentaconnect.com]
- 9. A simplified protocol employing elacridar in rodents: a screening model in drug discovery to assess P-gp mediated efflux at the blood brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Saturable Active Efflux by P-Glycoprotein and Breast Cancer Resistance Protein at the Blood-Brain Barrier Leads to Nonlinear Distribution of Elacridar to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
Reversing Doxorubicin Resistance in Cancer Cells Using Elacridar Hydrochloride: In Vitro Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for utilizing Elacridar Hydrochloride to reverse doxorubicin resistance in cancer cell lines. Elacridar is a potent third-generation inhibitor of P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), two key ATP-binding cassette (ABC) transporters responsible for multidrug resistance (MDR) in cancer.[1][2][3] By inhibiting these efflux pumps, Elacridar restores the intracellular concentration and cytotoxic efficacy of chemotherapeutic agents like doxorubicin.[1][4][5]
Mechanism of Action
Multidrug resistance is a significant obstacle in cancer chemotherapy. A primary mechanism underlying this resistance is the overexpression of ABC transporters, such as P-glycoprotein, which actively pump chemotherapeutic drugs out of cancer cells.[1][5][6] This reduces the intracellular drug concentration, rendering the treatment ineffective. Doxorubicin is a known substrate of P-gp.[1][5]
Elacridar (GF120918) functions as a competitive inhibitor at the drug-binding site of P-gp and BCRP, thereby preventing the efflux of doxorubicin and other substrate drugs.[1][7][8] This leads to increased intracellular accumulation of doxorubicin, restoring its ability to induce apoptosis and cell death in resistant cancer cells.[9][10]
Mechanism of Elacridar in overcoming P-gp mediated doxorubicin resistance.
Quantitative Data Summary
The following tables summarize the effective concentrations of Elacridar and its impact on the half-maximal inhibitory concentration (IC50) of doxorubicin in various doxorubicin-resistant cancer cell lines, as reported in in vitro studies.
Table 1: Effective Concentrations of Elacridar for Reversing Doxorubicin Resistance
| Cell Line | Cancer Type | Elacridar Concentration (µM) | Reference |
| A2780PR1, A2780PR2 | Ovarian Cancer | 0.1 - 1 | [1][11] |
| MCF-7/ADR | Breast Cancer | Not specified, used in co-loaded nanoparticles | [9][10] |
| P388/DOX | Leukemia | Not specified for in vitro, effective in vivo | [1][12] |
| Drug-resistant prostate cancer cell lines | Prostate Cancer | Not specified | [1] |
| Hepatoblastoma cell line with high MDR1 | Hepatoblastoma | Not specified | [1] |
| K562, LAMA-84 | Chronic Myeloid Leukemia | 0.25 | [13] |
| 786-O | Renal Cell Carcinoma | 2.5 | [7] |
Table 2: Effect of Elacridar on Doxorubicin IC50 in Resistant Cell Lines
| Cell Line | Doxorubicin IC50 (ng/mL) | Doxorubicin + Elacridar IC50 (ng/mL) | Fold-Change in Sensitivity | Reference |
| A2780PR2 | 6292 | Not explicitly stated, but significant sensitization observed | 101-fold decrease in resistance compared to sensitive line | [1] |
| HL60/DNR (Daunorubicin-resistant) | Not specified for Doxorubicin | 40-fold decrease with 0.1 µM Elacridar | 40 | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and laboratory conditions.
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol determines the effect of Elacridar on the cytotoxicity of doxorubicin in resistant cells.
Materials:
-
Doxorubicin-sensitive and -resistant cancer cell lines
-
Complete cell culture medium
-
Doxorubicin hydrochloride
-
This compound (GF120918)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.[7] Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment:
-
Prepare serial dilutions of doxorubicin in complete medium.
-
Prepare solutions of doxorubicin in combination with a fixed, non-toxic concentration of Elacridar (e.g., 0.1 µM or 1 µM).[1][11] A preliminary experiment to determine the non-toxic concentration of Elacridar alone is recommended.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with medium only (blank), cells with medium (negative control), and cells with Elacridar only.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.[7][11]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 540 nm with a reference wavelength of 650 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot dose-response curves and determine the IC50 values for doxorubicin alone and in combination with Elacridar.
Workflow for the MTT cell viability assay.
Protocol 2: Drug Accumulation Assay (Flow Cytometry)
This protocol measures the intracellular accumulation of a fluorescent P-gp substrate, such as Rhodamine 123, to assess the inhibitory effect of Elacridar on P-gp function.[9][10]
Materials:
-
Doxorubicin-sensitive and -resistant cancer cell lines
-
Complete cell culture medium
-
This compound
-
Rhodamine 123
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency, then harvest and resuspend in complete medium at a concentration of 1 x 10^6 cells/mL.
-
Elacridar Pre-incubation: Aliquot the cell suspension and treat with Elacridar (e.g., 1 µM) for 1 hour at 37°C. Include an untreated control.
-
Rhodamine 123 Staining: Add Rhodamine 123 to a final concentration of 1 µg/mL to both Elacridar-treated and untreated cells. Incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Flow Cytometry Analysis: Resuspend the cells in 500 µL of PBS and analyze immediately using a flow cytometer. Measure the mean fluorescence intensity (MFI) of Rhodamine 123.
-
Data Analysis: Compare the MFI of Elacridar-treated cells to untreated cells. An increase in MFI in the treated group indicates inhibition of P-gp and increased intracellular accumulation of the fluorescent substrate.
Protocol 3: Western Blot for P-glycoprotein (ABCB1) Expression
This protocol is to confirm the expression of P-glycoprotein in the resistant cell lines.
Materials:
-
Doxorubicin-sensitive and -resistant cancer cell lines
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against ABCB1/P-gp
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells with RIPA buffer, quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-ABCB1 antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Compare the band intensity of P-gp in resistant cells to that in sensitive cells. Use the loading control for normalization.
These protocols provide a framework for investigating the potential of this compound to reverse doxorubicin resistance in vitro. For successful and reproducible results, it is crucial to optimize these protocols for your specific experimental setup.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Elacridar, a third-generation ABCB1 inhibitor, overcomes resistance to docetaxel in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An all-in-one nanoparticle for overcoming drug resistance: doxorubicin and elacridar co-loaded folate receptor targeted PLGA/MSN hybrid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Role of Elacridar, a P-gp Inhibitor, in the Re-Sensitization of PAC-Resistant Ovarian Cancer Cell Lines to Cytotoxic Drugs in 2D and 3D Cell Culture Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Saturable Active Efflux by P-Glycoprotein and Breast Cancer Resistance Protein at the Blood-Brain Barrier Leads to Nonlinear Distribution of Elacridar to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application of Elacridar in Pharmacokinetic Studies: A Detailed Guide for Researchers
Introduction
Elacridar (GF120918) is a potent third-generation inhibitor of two key ATP-binding cassette (ABC) transporters: P-glycoprotein (P-gp, also known as MDR1 or ABCB1) and Breast Cancer Resistance Protein (BCRP or ABCG2).[1][2] These transporters are highly expressed in barrier tissues such as the intestinal epithelium, the blood-brain barrier, the liver, and kidney, as well as in tumor cells.[3][4] They play a crucial role in drug disposition and are often responsible for poor oral bioavailability, limited central nervous system (CNS) penetration, and multidrug resistance (MDR) in cancer chemotherapy.[3][5] Elacridar's ability to inhibit P-gp and BCRP makes it an invaluable tool in pharmacokinetic (PK) studies to investigate the influence of these transporters on the absorption, distribution, metabolism, and excretion (ADME) of drug candidates.[6][7]
This application note provides detailed protocols and data presentation guidelines for researchers, scientists, and drug development professionals on utilizing Elacridar in pharmacokinetic studies.
Mechanism of Action
Elacridar functions as a non-competitive inhibitor of P-gp and BCRP.[3] It binds to the transporters, likely at a site distinct from the substrate-binding site, and modulates their ATPase activity, thereby inhibiting their efflux function.[3] This leads to increased intracellular concentrations of co-administered substrate drugs in tissues where these transporters are expressed. By blocking P-gp and BCRP-mediated efflux, Elacridar can significantly enhance the oral bioavailability and brain penetration of susceptible compounds.[7][8]
Caption: Mechanism of Elacridar action.
Applications in Pharmacokinetic Studies
Elacridar is a versatile tool employed in various stages of drug discovery and development:
-
To Elucidate the Role of P-gp and BCRP in Drug Disposition: By comparing the pharmacokinetics of a drug in the presence and absence of Elacridar, researchers can determine the extent to which P-gp and/or BCRP limit its absorption and distribution.[6]
-
To Enhance Oral Bioavailability: For orally administered drugs that are substrates of intestinal P-gp and BCRP, co-administration with Elacridar can increase their systemic exposure.[7]
-
To Improve Brain Penetration: Elacridar can be used to overcome the blood-brain barrier's efflux mechanisms, thereby increasing the concentration of CNS-targeted drugs in the brain.[4][9]
-
To Overcome Multidrug Resistance: In oncology, Elacridar can re-sensitize resistant cancer cells to chemotherapeutic agents that are P-gp or BCRP substrates.[1]
Quantitative Data on Elacridar's Effect on Pharmacokinetics
The following table summarizes the impact of Elacridar co-administration on the pharmacokinetic parameters of various drugs from preclinical and clinical studies.
| Co-administered Drug | Species/Model | Elacridar Dose | Fold Increase in Plasma AUC | Fold Increase in Brain Penetration (Kp or Brain-to-Plasma Ratio) | Reference |
| Paclitaxel | Human | - | Significant increase | - | [3] |
| Topotecan | Human | - | Significant increase | - | [1] |
| Doxorubicin | Human | - | Significant increase in doxorubicinol | - | [1] |
| Lapatinib | Rat | - | - | 1.9 (AUC in brain tissue) | [9] |
| Imatinib | Mouse | - | 1.5 | 4.2 | [10] |
| EAI045 | Mouse | 10 mg/kg, p.o. | Markedly enhanced | Significantly enhanced | [11] |
| Digoxin | Mouse | 5 mg/kg, i.v. | No significant effect on clearance | 4 (brain concentration) | [2] |
| Quinidine | Rat | - | - | - | [2] |
| Loperamide | Rat | 8.9 mg/hr/kg infusion | - | 46 (in vivo efflux ratio) | [6][12] |
| Verapamil | Rat | 8.9 mg/hr/kg infusion | - | 17.5 (in vivo efflux ratio) | [6][12] |
| Glyburide | Rat | 8.9 mg/hr/kg infusion | - | 5.4 (in vivo efflux ratio) | [6][12] |
| Dantrolene | Rat | 8.9 mg/hr/kg infusion | - | 4.2 (in vivo efflux ratio) | [6][12] |
Experimental Protocols
Below are generalized protocols for in vitro and in vivo studies using Elacridar. Researchers should optimize these protocols for their specific experimental conditions.
In Vitro P-gp/BCRP Inhibition Assay (Cell-based)
This protocol describes a method to assess the ability of a test compound to be a substrate of P-gp or BCRP and the inhibitory effect of Elacridar.
Materials:
-
MDCKII cells stably transfected with human or rodent P-gp or BCRP, and the corresponding parental cell line.
-
Transwell inserts.
-
Test compound and Elacridar.
-
Fluorescent substrate for P-gp (e.g., Rhodamine 123) or BCRP (e.g., Hoechst 33342).
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 10 mM HEPES).
-
Cell culture medium.
-
Fluorescence plate reader.
Protocol:
-
Seed MDCKII cells on Transwell inserts and culture until a confluent monolayer is formed.
-
Wash the cell monolayers with assay buffer.
-
Pre-incubate the cells with either assay buffer alone (control) or assay buffer containing Elacridar (e.g., 1-10 µM) for 30-60 minutes.
-
Add the fluorescent substrate or test compound to the apical (donor) chamber.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.
-
For studies with a test compound, also collect samples from the apical chamber at the end of the experiment to calculate the efflux ratio.
-
Quantify the concentration of the fluorescent substrate or test compound in the samples using a plate reader or LC-MS/MS, respectively.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B). A significant reduction in the efflux ratio in the presence of Elacridar indicates that the test compound is a substrate of the transporter.
Caption: In Vitro Transporter Assay Workflow.
In Vivo Pharmacokinetic Study in Rodents
This protocol provides a general framework for assessing the impact of Elacridar on the pharmacokinetics of a test compound in mice or rats.
Materials:
-
Male/female mice or rats (e.g., C57BL/6 or Sprague-Dawley).
-
Test compound and Elacridar.
-
Appropriate vehicle for dosing.
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant).
-
Tissue collection supplies (if brain penetration is being assessed).
-
Analytical method for quantifying the test compound in plasma and tissue homogenates (e.g., LC-MS/MS).
Protocol:
-
Acclimate animals for at least one week before the study.
-
Divide animals into two groups: Group 1 (control) receives the vehicle, and Group 2 receives Elacridar.
-
Administer Elacridar (e.g., 5-10 mg/kg, i.v. or 10-100 mg/kg, p.o.) or vehicle to the respective groups. A pre-treatment time of 30 minutes to 2 hours before administering the test compound is common.[2]
-
Administer the test compound to all animals via the desired route (e.g., oral or intravenous).
-
Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via an appropriate route (e.g., tail vein, saphenous vein, or cardiac puncture for terminal collection).
-
If assessing brain penetration, collect brain tissue at the terminal time point.
-
Process blood to obtain plasma and homogenize brain tissue.
-
Analyze the concentration of the test compound in plasma and brain homogenate samples using a validated analytical method.
-
Perform non-compartmental pharmacokinetic analysis to determine parameters such as AUC, Cmax, clearance, and volume of distribution. For brain penetration, calculate the brain-to-plasma concentration ratio (Kp).
-
Statistically compare the pharmacokinetic parameters between the control and Elacridar-treated groups.
Caption: Logic of an in vivo Elacridar study.
Conclusion
Elacridar is an indispensable tool for investigating the role of P-gp and BCRP in drug pharmacokinetics. Its use in well-designed in vitro and in vivo studies can provide critical insights into a drug candidate's absorption, distribution, and potential for drug-drug interactions. The protocols and data presented in this application note offer a comprehensive guide for researchers to effectively utilize Elacridar in their pharmacokinetic research and drug development programs.
References
- 1. mdpi.com [mdpi.com]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 4. Saturable Active Efflux by P-Glycoprotein and Breast Cancer Resistance Protein at the Blood-Brain Barrier Leads to Nonlinear Distribution of Elacridar to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Potential and Utility of Elacridar with Respect to P-glycoprotein Inhibition: An Insight from the Published In Vitro, Preclinical and Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of dose and route of administration of the P‐glycoprotein inhibitor, valspodar (PSC‐833) and the P‐glycoprotein and breast cancer resistance protein dual‐inhibitor, elacridar (GF120918) as dual infusion in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. The influence of the coadministration of the p-glycoprotein modulator elacridar on the pharmacokinetics of lapatinib and its distribution in the brain and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Establishing an Effective Dose of Elacridar for P-glycoprotein (P-gp) Inhibition
Introduction
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1), is a crucial ATP-dependent efflux pump.[1][2] It is expressed in various tissues, including the intestines, blood-brain barrier, and tumor cells.[1][3] P-gp plays a significant role in limiting the absorption and distribution of a wide range of therapeutic agents, contributing to low bioavailability and multidrug resistance (MDR) in cancer.[1][2][3] Elacridar (GF120918) is a potent, third-generation P-gp inhibitor that has been extensively studied to overcome P-gp-mediated drug efflux.[3][4][5] These application notes provide detailed protocols and data to guide researchers in establishing an effective dose of Elacridar for P-gp inhibition in both in vitro and in vivo models.
Mechanism of Action
Elacridar functions by directly inhibiting the P-glycoprotein transporter.[1] It is believed to modulate the ATPase activity of P-gp, thereby preventing the efflux of co-administered drug substrates.[2] This inhibition leads to increased intracellular concentrations of the substrate drugs, potentially enhancing their therapeutic efficacy and overcoming resistance.[1] Elacridar is also known to inhibit Breast Cancer Resistance Protein (BCRP), another important ABC transporter.[4][6]
Quantitative Data Summary
The following tables summarize quantitative data from various studies to aid in the selection of an appropriate Elacridar dose.
Table 1: In Vitro Efficacy of Elacridar in P-gp Inhibition
| Cell Line | P-gp Substrate | Elacridar Concentration | Observed Effect | IC50 Value | Reference |
| PAC-resistant Ovarian Cancer (A2780PR1) | Paclitaxel | 0.1 µM | 162-fold increase in sensitivity | - | [4] |
| PAC-resistant Ovarian Cancer (A2780PR2) | Paclitaxel | 0.1 µM | 397-fold increase in sensitivity | - | [4] |
| PAC-resistant Ovarian Cancer (A2780PR1) | Paclitaxel | 1 µM | 187-fold increase in sensitivity | - | [4] |
| PAC-resistant Ovarian Cancer (A2780PR2) | Paclitaxel | 1 µM | 483-fold increase in sensitivity | - | [4] |
| Human Promyelocytic Leukemia (HL60/DNR) | Daunorubicin | 0.1 µM | 40-fold decrease in IC50 | - | [4] |
| Human Promyelocytic Leukemia (HL60/DNR) | Mitoxantrone | 0.1 µM | 57-fold decrease in IC50 | - | [4] |
| P-gp Overexpressing Cells | [3H]azidopine | - | Inhibition of P-gp labeling | 0.16 µM | [7] |
| MCF7R Cells | Rhodamine 123 | - | Increased cellular accumulation | 0.05 µM | [8] |
Table 2: In Vivo Efficacy of Elacridar for P-gp Inhibition in Animal Models
| Animal Model | P-gp Substrate | Elacridar Dose & Route | Key Findings | Reference |
| Mice | Digoxin | 5 mg/kg, IV (0.5h prior) | 4-fold increase in brain concentration.[9] | [9] |
| Mice | Quinidine | 5 mg/kg, IV (0.5h prior) | 38-fold increase in brain to plasma AUC ratio.[9][10] | [9][10] |
| Rats | Quinidine | 5 mg/kg, IV (0.5h prior) | 70-fold increase in brain to plasma AUC ratio.[9][10] | [9][10] |
| Mice | Talinolol | 5 mg/kg, IV (0.5h prior) | 2-fold increase in brain to plasma AUC ratio.[9][10] | [9][10] |
| Rats | (R)-[11C]verapamil | - | ED50 of 1.2 ± 0.1 mg/kg for increasing brain distribution volume.[11] | [11] |
| Rats | Loperamide, Verapamil | 8.9 mg/hr/kg, IV infusion | Sufficient to inhibit P-gp efflux at the BBB.[12][13] | [12][13] |
| Mice | Sunitinib | 100 mg/kg, Oral | ~12-fold increase in brain penetration.[6] | [6] |
| Rats | Fexofenadine | 3 mg/kg, Oral | 8.6-fold increase in oral fexofenadine AUC.[14] | [14] |
| Rats | Colchicine | 3 mg/kg, Oral | 5.3-fold increase in oral colchicine AUC.[14] | [14] |
| Rats | Indinavir | 3 mg/kg, Oral | 2.0-fold increase in oral indinavir AUC.[14] | [14] |
Table 3: Summary of Elacridar Dosing in Clinical Studies
| Co-administered Drug | Elacridar Dose | Key Findings | Reference |
| Oral Paclitaxel | Not specified | Increased plasma levels of oral paclitaxel.[2] | [2] |
| Oral Topotecan | Not specified | More than 2-fold increase in oral bioavailability of topotecan.[2][4] | [2][4] |
| Doxorubicin | Not specified | Significantly increased exposure to doxorubicinol (doxorubicin metabolite).[4] | [4] |
Experimental Protocols
Protocol 1: In Vitro P-gp Inhibition Assessment using a Fluorescent Substrate Accumulation Assay
This protocol describes the use of a fluorescent P-gp substrate, such as Rhodamine 123 or Calcein-AM, to determine the inhibitory effect of Elacridar in a cell line overexpressing P-gp.
Materials:
-
P-gp overexpressing cell line (e.g., A2780PR1, MCF7R) and a corresponding parental sensitive cell line.
-
Cell culture medium and supplements.
-
Elacridar stock solution (in DMSO).
-
Rhodamine 123 or Calcein-AM stock solution.
-
Phosphate-buffered saline (PBS).
-
96-well plates.
-
Fluorescence plate reader or flow cytometer.
Procedure:
-
Cell Seeding: Seed the P-gp overexpressing and parental cells into 96-well plates at a density of 1 x 10^6 cells/mL and allow them to adhere overnight.[4]
-
Elacridar Pre-incubation: Treat the cells with varying concentrations of Elacridar (e.g., 0.1 µM, 1 µM) or vehicle control (DMSO).[4] Incubate for 1 hour at 37°C.[4]
-
Substrate Addition: Add the fluorescent P-gp substrate (e.g., Rhodamine 123 at a final concentration of 1 µg/mL) to each well.[4]
-
Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes) at 37°C, protected from light.
-
Washing: Gently wash the cells twice with ice-cold PBS to remove the extracellular fluorescent substrate.
-
Fluorescence Measurement:
-
Plate Reader: Add PBS to each well and measure the intracellular fluorescence using a plate reader with appropriate excitation and emission wavelengths.
-
Flow Cytometry: Detach the cells and analyze the intracellular fluorescence of individual cells using a flow cytometer.
-
-
Data Analysis: Compare the fluorescence intensity in Elacridar-treated cells to the vehicle-treated control. An increase in fluorescence indicates P-gp inhibition. Calculate the IC50 value of Elacridar if a dose-response curve is generated.
Protocol 2: In Vivo Assessment of P-gp Inhibition at the Blood-Brain Barrier (BBB) in Rodents
This protocol is designed to determine the effective dose of Elacridar to inhibit P-gp at the BBB, using a known P-gp substrate.[9][10]
Materials:
-
Elacridar formulation for the desired route of administration (e.g., intravenous).
-
Anesthesia and surgical tools for blood and brain tissue collection.
-
Analytical equipment for drug quantification (e.g., UPLC-MS/MS).[9][10]
Procedure:
-
Animal Grouping: Divide the animals into a control group and several Elacridar treatment groups with varying doses (e.g., 2, 5, 10 mg/kg).[9]
-
Elacridar Administration: Administer Elacridar to the treatment groups via the chosen route (e.g., intravenously).[9][10] The control group receives the vehicle.
-
Pretreatment Time: Allow for a specific pretreatment time (e.g., 0.5 hours) for Elacridar to reach its target.[9][10]
-
P-gp Substrate Administration: Administer the P-gp probe substrate to all animal groups.[9][10]
-
Sample Collection: At predetermined time points post-substrate administration, collect blood and brain samples.[9]
-
Sample Processing: Process the plasma from the blood samples. Weigh and homogenize the brain tissue.[9]
-
Quantification: Analyze the concentrations of the P-gp substrate in plasma and brain homogenates using a validated analytical method like UPLC-MS/MS.[9]
-
Data Analysis: Calculate the brain-to-plasma concentration ratio (B/P ratio) or the ratio of the area under the curve for the brain and plasma (B/P AUC ratio).[9][10] A significant increase in this ratio in the Elacridar-treated groups compared to the control group indicates P-gp inhibition at the BBB. Determine the dose of Elacridar that produces the maximal effect.
Visualizations
Caption: Mechanism of P-gp mediated drug efflux and its inhibition by Elacridar.
Caption: Experimental workflow for an in vitro P-gp inhibition assay.
Caption: Workflow for an in vivo study to determine the effective dose of Elacridar.
Application Notes
-
In Vitro Dose Selection: For in vitro studies, Elacridar concentrations in the range of 0.1 µM to 1 µM have been shown to be effective in significantly inhibiting P-gp.[4] It is recommended to perform a dose-response study to determine the optimal concentration for the specific cell line and substrate being investigated. The IC50 value for Elacridar can vary depending on the assay conditions and the P-gp substrate used.[7][8]
-
In Vivo Study Design: The route of administration of Elacridar can significantly impact its bioavailability and effectiveness.[6][15] Oral administration may require higher doses to achieve sufficient plasma concentrations for P-gp inhibition at the BBB.[6] Intravenous administration often provides more consistent results for initial dose-finding studies.[9][10] The pretreatment time between Elacridar and the P-gp substrate administration is a critical parameter to optimize. A 30-minute pretreatment has been shown to be effective in several rodent studies.[9][10]
-
Clinical Relevance: While preclinical studies have shown promising results, the clinical translation of P-gp inhibitors like Elacridar has been challenging.[3] However, studies have demonstrated that Elacridar can increase the oral bioavailability of certain chemotherapeutic agents in cancer patients.[2][4] The development of effective dosing regimens that maximize P-gp inhibition while minimizing toxicity remains an area of active research.
Establishing an effective dose of Elacridar is crucial for successfully overcoming P-gp-mediated drug efflux in both preclinical and clinical research. The provided data tables, protocols, and workflows offer a comprehensive guide for researchers to design and execute experiments aimed at determining the optimal dosing of Elacridar for P-gp inhibition. Careful consideration of the experimental model, route of administration, and choice of P-gp substrate will contribute to the successful application of Elacridar as a tool to enhance drug delivery and efficacy.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 3. Therapeutic Potential and Utility of Elacridar with Respect to P-glycoprotein Inhibition: An Insight from the Published In Vitro, Preclinical and Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Role of Elacridar, a P-gp Inhibitor, in the Re-Sensitization of PAC-Resistant Ovarian Cancer Cell Lines to Cytotoxic Drugs in 2D and 3D Cell Culture Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ingentaconnect.com [ingentaconnect.com]
- 10. A simplified protocol employing elacridar in rodents: a screening model in drug discovery to assess P-gp mediated efflux at the blood brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dose-response assessment of tariquidar and elacridar and regional quantification of P-glycoprotein inhibition at the rat blood-brain barrier using (R)-[11C]verapamil PET - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of dose and route of administration of the P‐glycoprotein inhibitor, valspodar (PSC‐833) and the P‐glycoprotein and breast cancer resistance protein dual‐inhibitor, elacridar (GF120918) as dual infusion in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of dose and route of administration of the P‐glycoprotein inhibitor, valspodar (PSC‐833) and the P‐glycoprotein and breast cancer resistance protein dual‐inhibitor, elacridar (GF120918) as dual infusion in rats | CoLab [colab.ws]
- 14. Evaluation of the Role of P-glycoprotein (P-gp)-Mediated Efflux in the Intestinal Absorption of Common Substrates with Elacridar, a P-gp Inhibitor, in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. experts.umn.edu [experts.umn.edu]
Measuring the In Vitro Activity of Elacridar Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elacridar hydrochloride (GF120918A) is a potent, third-generation, non-competitive inhibitor of two key ATP-binding cassette (ABC) transporters: P-glycoprotein (P-gp/MDR1/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[1][2][3] These transporters are pivotal in mediating multidrug resistance (MDR) in cancer by actively extruding a wide range of chemotherapeutic agents from tumor cells, thereby reducing their intracellular concentration and efficacy.[4][5] Elacridar's ability to block these efflux pumps makes it a valuable tool in preclinical research to investigate and potentially overcome MDR.[6][7] This document provides detailed application notes and protocols for a range of in vitro assays designed to quantify the biological activity of this compound.
Mechanism of Action
Elacridar functions by directly interacting with P-gp and BCRP, inhibiting their ATPase activity which fuels the efflux of substrates.[4] This inhibition leads to increased intracellular accumulation and retention of co-administered drugs that are substrates for these transporters, effectively restoring their cytotoxic potential in resistant cells.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 5. Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Elacridar, a P-gp Inhibitor, in the Re-Sensitization of PAC-Resistant Ovarian Cancer Cell Lines to Cytotoxic Drugs in 2D and 3D Cell Culture Models [mdpi.com]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Elacridar Hydrochloride stability in solution and storage
Elacridar Hydrochloride: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of this compound. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: How should I store solid this compound?
Solid this compound powder is stable for extended periods when stored correctly. For optimal long-term stability, it is recommended to store the powder at -20°C for up to three years or at 4°C for up to two years.[1][2] The container should be tightly sealed and stored in a desiccated environment to protect it from moisture.[3][4]
Q2: What is the best solvent for preparing a stock solution?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions.[5][6] It is practically insoluble in water.[7][8] Solubility in DMSO can vary between batches and suppliers, with reported concentrations ranging from 12 mg/mL to 62.5 mg/mL.[5][7] To aid dissolution, techniques such as ultrasonic treatment and gentle warming (e.g., to 37°C or 60°C) can be employed.[4][7][9]
Q3: How should I store the stock solution and for how long is it stable?
Once prepared, stock solutions in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[10][11] The stability of the stock solution is dependent on the storage temperature.
| Storage Temperature | Recommended Duration |
| -80°C | Up to 6 months[4][10] |
| -20°C | Up to 1 month[4][10] |
Note: Some suppliers suggest that solutions are unstable and should be prepared fresh.[12] Always refer to the product-specific datasheet for the most accurate storage information.
Q4: Can I prepare and store aqueous dilutions of this compound?
Due to its very low aqueous solubility, preparing and storing this compound in aqueous buffers is not recommended.[8] For in vivo experiments or cell-based assays requiring aqueous media, it is best to prepare the final working solution fresh on the day of use by diluting the DMSO stock solution into the appropriate vehicle or media immediately before application.[11] For in vivo studies, specific co-solvent formulations are required to create a usable suspension.[4]
Troubleshooting Guide
Q1: My this compound solution has a precipitate. What should I do?
Precipitation is a common issue due to the compound's low solubility.[8] Follow this decision tree to troubleshoot the problem.
Q2: My experimental results are inconsistent. Could this be related to compound stability?
Yes, inconsistent results can be a sign of compound degradation. To mitigate this, follow these best practices:
-
Use Fresh Solutions : For the most reliable and reproducible results, especially for in vivo studies, it is highly recommended to prepare working solutions fresh on the day of the experiment.[11]
-
Avoid Freeze-Thaw Cycles : Always aliquot your main DMSO stock solution into single-use volumes to prevent degradation that can occur with repeated temperature changes.[10]
-
Confirm Purity : If you suspect degradation, the chemical purity of the stock solution can be assessed using techniques like High-Performance Liquid Chromatography (HPLC).
-
Protect from Light : While not explicitly stated as light-sensitive in all datasheets, it is good laboratory practice to store stock solutions in amber vials or otherwise protected from light.
Data Summaries
Table 1: Recommended Storage Conditions
| Form | Temperature | Duration | Key Considerations |
| Solid Powder | -20°C | 3 years[1][2] | Store in a tightly sealed, desiccated container. |
| 4°C | 2 years[1][2] | Store in a tightly sealed, desiccated container. | |
| Stock Solution (in DMSO) | -80°C | 6 months[4][10] | Aliquot to avoid freeze-thaw cycles.[10] |
| -20°C | 1 month[4][10] | Aliquot to avoid freeze-thaw cycles.[10] |
Table 2: Solubility Profile
| Solvent | Maximum Concentration (Reported) | Notes |
| DMSO | 12 - 62.5 mg/mL[5][7] | May require ultrasonic treatment and/or warming to achieve maximum solubility.[4] |
| Water | < 0.1 mg/mL (Practically Insoluble)[4][7] | Not a recommended solvent.[8] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ~2.08 mg/mL[4] | A suspended solution for in vivo use; requires sonication.[4] |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
This protocol describes the standard procedure for preparing a 10 mM stock solution of this compound (MW: 600.1 g/mol ).
Methodology:
-
Allow the vial containing the solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of powder using an analytical balance.
-
Calculate the volume of DMSO required to achieve the target concentration. For example, to make a 10 mM solution from 10 mg of this compound (MW 600.1), you would add 1.67 mL of DMSO.
-
Add the calculated volume of high-purity, anhydrous DMSO to the solid compound.
-
Vortex the solution vigorously. If particulates remain, place the vial in an ultrasonic water bath or warm it gently to 37°C until the solid is completely dissolved.[9]
-
Once a clear solution is obtained, divide it into single-use aliquots in amber or foil-wrapped tubes.
-
Store the aliquots at -80°C for long-term stability (up to 6 months).[10]
Protocol 2: Preparation of an In Vivo Formulation (Suspended Solution)
This protocol is adapted from published methods for preparing a suspended solution of this compound for oral or intraperitoneal administration in animal studies.[4][10] This solution should be prepared fresh before each use. [11]
Vehicle Composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[4]
Methodology:
-
Begin with a pre-made, high-concentration stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Sequentially add the other solvents. It is critical to add them one by one and ensure the solution is mixed thoroughly after each addition. [4] a. Add 40% (by final volume) of PEG300 to the DMSO solution and mix until uniform. b. Add 5% (by final volume) of Tween-80 and mix until uniform. c. Finally, add 45% (by final volume) of saline to reach the final desired volume.
-
The final mixture will be a suspended solution. Use an ultrasonic bath to ensure it is homogenously suspended before administration.[4]
-
Administer to the animal model immediately after preparation. Do not store this formulation.
References
- 1. abmole.com [abmole.com]
- 2. abmole.com [abmole.com]
- 3. cellagentech.com [cellagentech.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound | Multidrug Transporters | Tocris Bioscience [tocris.com]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glpbio.com [glpbio.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
overcoming poor dissolution of Elacridar Hydrochloride powder
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Elacridar Hydrochloride powder. The information addresses common challenges related to its poor dissolution.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a compound with low aqueous solubility.[1][2] It is practically insoluble in water but shows solubility in organic solvents like Dimethyl Sulfoxide (DMSO).[3][4] Due to its poor solubility, achieving a desired concentration in aqueous buffers for in vitro assays or formulating it for in vivo studies can be challenging.[1][5]
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: DMSO is the most commonly recommended solvent for preparing stock solutions of this compound.[3] Published data indicates that solubility in DMSO can range from 6 mg/mL to 25 mg/mL.[3][6] It is often advised to use techniques such as sonication and gentle warming (e.g., to 37°C or 60°C) to facilitate dissolution.[3][4]
Q3: My this compound powder is not dissolving completely in DMSO, what should I do?
A3: If you are experiencing difficulty dissolving this compound in DMSO, you can try the following troubleshooting steps:
-
Increase Sonication Time: Apply ultrasonic energy for a longer duration.
-
Gentle Warming: Heat the solution to 37°C or up to 60°C while stirring.[3] Be cautious with temperature to avoid degradation.
-
Fresh Solvent: Ensure you are using anhydrous, high-purity DMSO, as water content can reduce solubility.
-
Check Purity: Impurities in the powder can affect its dissolution characteristics.
Q4: Can I dissolve this compound directly in aqueous buffers or cell culture media?
A4: Direct dissolution in aqueous buffers or cell culture media is not recommended due to the compound's very low aqueous solubility (< 0.1 mg/mL).[3] To prepare working solutions in aqueous media, it is best to first create a concentrated stock solution in DMSO and then dilute it into the aqueous buffer. Ensure the final DMSO concentration is compatible with your experimental system and does not exceed cytotoxic levels (typically <0.5%).
Q5: How can I prepare this compound for in vivo administration?
A5: Due to its poor aqueous solubility, preparing this compound for in vivo use requires a specific formulation. A commonly used vehicle for oral or intraperitoneal administration involves a multi-component solvent system. One such system consists of:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% saline[3]
The components should be added sequentially while mixing to ensure proper dissolution.[3] Alternative approaches to improve oral bioavailability include the development of amorphous solid dispersions or microemulsions.[1][5]
Troubleshooting Guide: Poor Dissolution
| Problem | Possible Cause | Suggested Solution |
| Powder does not dissolve in DMSO at room temperature. | Insufficient energy to break crystal lattice. | Use sonication. Gently warm the solution to 37°C or up to 60°C.[3] |
| Precipitation occurs when diluting DMSO stock in aqueous buffer. | The compound is crashing out of solution due to its low aqueous solubility. | Decrease the final concentration of this compound. Increase the percentage of co-solvents if the experimental system allows. Use a surfactant like Tween-80 in the final solution to improve stability. |
| Inconsistent results in bioassays. | Poor dissolution leading to inaccurate concentrations. Precipitation of the compound in the assay medium. | Ensure complete dissolution of the stock solution before use. Visually inspect for any precipitate after dilution into aqueous media. Prepare fresh dilutions for each experiment as solutions can be unstable.[7] |
| Low bioavailability in in vivo studies. | Dissolution-rate limited absorption from the gut.[2][5] | Utilize a suitable formulation strategy such as a microemulsion or an amorphous solid dispersion.[1][5] Use the recommended multi-component solvent system for administration.[3] |
Quantitative Solubility Data
| Solvent | Concentration | Conditions | Reference |
| DMSO | 6 mg/mL | May require sonication | [6] |
| DMSO | 12 mg/mL (20 mM) | - | |
| DMSO | 25 mg/mL (41.66 mM) | Requires sonication and warming to 60°C | [3] |
| Water | < 0.1 mg/mL | Insoluble | [3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | 2.08 mg/mL (3.47 mM) | Suspended solution, requires sonication | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 600.1 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block
-
Sonicator
Procedure:
-
Weigh out 6 mg of this compound powder and transfer it to a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial. This will yield a final concentration of 10 mM.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, place the vial in a sonicator bath for 10-15 minutes.
-
If dissolution is still incomplete, warm the solution to 37°C for 10 minutes with intermittent vortexing.
-
Once fully dissolved, the stock solution can be stored at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[3] It is recommended to prepare fresh solutions for optimal activity.[7]
Protocol 2: Preparation of an in vivo Formulation
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile conical tube
Procedure:
-
Calculate the required amount of this compound for your desired final concentration (e.g., 2.08 mg/mL).
-
In a sterile conical tube, dissolve the this compound powder in 10% of the final volume with DMSO.
-
Add 40% of the final volume of PEG300 to the DMSO solution and mix thoroughly.
-
Add 5% of the final volume of Tween-80 and continue to mix.
-
Finally, add 45% of the final volume of sterile saline to the mixture and vortex until a uniform suspension is achieved.
-
Use sonication if necessary to ensure a homogenous suspension.[3]
Visualizations
Caption: Elacridar's inhibition of P-gp and BCRP transporters.
Caption: Workflow for troubleshooting poor dissolution.
References
- 1. Pharmaceutical development of an amorphous solid dispersion formulation of this compound for proof-of-concept clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. Development and evaluation of a novel microemulsion formulation of elacridar to improve its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abmole.com [abmole.com]
- 7. selleckchem.com [selleckchem.com]
potential off-target effects of Elacridar Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Elacridar Hydrochloride. The information focuses on addressing potential off-target effects and other common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cytotoxicity in our control cell line (P-gp negative) when treated with Elacridar. What could be the cause?
A1: While Elacridar is a potent P-glycoprotein (P-gp) inhibitor, it is not entirely specific and also inhibits the Breast Cancer Resistance Protein (BCRP/ABCG2).[1][2][3] If your control cell line expresses BCRP, the observed cytotoxicity could be an off-target effect mediated by BCRP inhibition, especially if the cells are sensitive to a substrate of BCRP present in the culture medium. It is recommended to verify the BCRP expression status of your cell line.
Q2: Our in vivo study shows a greater than expected increase in the brain-to-plasma ratio of our compound when co-administered with Elacridar. Is this solely due to P-gp inhibition at the blood-brain barrier?
A2: Not necessarily. Both P-gp and BCRP are highly expressed at the blood-brain barrier and work in concert to restrict the entry of their substrates into the central nervous system.[4] Elacridar inhibits both of these transporters.[2][3] Therefore, the enhanced brain penetration of your compound is likely a result of the dual inhibition of P-gp and BCRP, leading to a more pronounced effect than inhibiting P-gp alone.[4]
Q3: We are seeing inconsistent results in our drug combination studies with Elacridar. What are some critical experimental parameters to consider?
A3: Inconsistent results can arise from several factors. Ensure the following are well-controlled:
-
Elacridar Concentration: Use a concentration of Elacridar that is sufficient to inhibit the target transporter(s) without causing significant cytotoxicity on its own. Concentrations of 0.1 µM to 1 µM have been shown to be effective for P-gp inhibition in vitro.[1]
-
Timing of Administration: The timing of Elacridar administration relative to the cytotoxic agent can be critical. Co-administration is a common approach.[1]
-
Cell Culture Model: Be aware that results can differ between 2D and 3D cell culture models. While Elacridar can effectively inhibit P-gp in both models, its ability to overcome drug resistance may be less pronounced in 3D spheroids, highlighting the complexity of tissue-specific resistance mechanisms.[1]
-
Vehicle Control: Always include a vehicle control (e.g., 0.1% DMSO) to account for any effects of the solvent used to dissolve Elacridar.[5]
Q4: How can we experimentally confirm that the observed effects in our assay are due to BCRP inhibition by Elacridar?
A4: To specifically investigate the off-target effects of Elacridar on BCRP, you can perform a transporter activity assay using a known BCRP substrate. For example, you can use a BCRP-overexpressing cell line and measure the intracellular accumulation of a fluorescent BCRP substrate, such as Hoechst 33342 or Mitoxantrone, in the presence and absence of Elacridar.[6] An increase in substrate accumulation with Elacridar treatment would indicate BCRP inhibition.
Troubleshooting Guides
Issue: Unexpected Cytotoxicity in a P-gp Deficient Cell Line
-
Possible Cause: Off-target inhibition of BCRP.
-
Troubleshooting Steps:
-
Verify BCRP Expression: Check the literature or perform qPCR or Western blot to determine the BCRP expression level in your cell line.
-
BCRP Substrate Sensitivity: Determine if any components of your cell culture medium are BCRP substrates.
-
Use a BCRP-Specific Inhibitor: As a control, use a more specific BCRP inhibitor (e.g., Ko143) to see if it phenocopies the effect of Elacridar.
-
Titrate Elacridar Concentration: Perform a dose-response curve with Elacridar alone to determine the threshold for cytotoxicity in your specific cell line.
-
Issue: Variable Efficacy in Reversing Multidrug Resistance (MDR)
-
Possible Cause: The MDR phenotype of the cancer cells is not solely dependent on P-gp.
-
Troubleshooting Steps:
-
Characterize MDR Mechanism: Use molecular techniques (qPCR, Western blot) to assess the expression levels of other ABC transporters, such as BCRP and MRP1, in your resistant cell line.
-
Use a Broader Spectrum Inhibitor: If other transporters are overexpressed, consider using a broader spectrum ABC transporter inhibitor or a combination of inhibitors.
-
Evaluate Other Resistance Mechanisms: Resistance may be due to factors other than transporter-mediated efflux, such as alterations in drug targets or apoptosis pathways.[7]
-
Quantitative Data
Table 1: In Vitro Inhibitory Activity of Elacridar
| Target | Assay | IC50 | Cell Line | Reference |
| P-glycoprotein (P-gp) | [3H]azidopine labeling | 0.16 µM | - | [5] |
| BCRP | Dasatinib accumulation | 1.01 ± 0.58 µM | Bcrp1 transfected cells | [4] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is used to assess the effect of Elacridar on cell viability and its ability to sensitize cells to cytotoxic drugs.
-
Cell Seeding: Seed 3.0 x 10³ cells per well in a 96-well plate.
-
Incubation: Incubate for 24 hours to allow for cell attachment.
-
Treatment: Add a concentration gradient of Elacridar and/or the cytotoxic drug to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Culture the cells for an additional 48 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for a period that allows for formazan crystal formation.
-
Solubilization: Aspirate the medium and dissolve the formazan crystals in DMSO (100 µL/well).
-
Absorbance Measurement: Measure the absorbance at 540 nm with a reference wavelength of 650 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the control value.[5]
Protocol 2: BCRP Activity Assay (Hoechst 33342 Accumulation)
This protocol measures the inhibitory effect of Elacridar on BCRP transporter activity.
-
Cell Preparation: Harvest BCRP-overexpressing cells and a parental control cell line.
-
Incubation with Inhibitor: Pre-incubate the cells with different concentrations of Elacridar or a vehicle control for a specified time (e.g., 30 minutes).
-
Substrate Addition: Add the fluorescent BCRP substrate, Hoechst 33342, to the cell suspension.
-
Incubation: Incubate for a defined period to allow for substrate transport.
-
Washing: Wash the cells with ice-cold PBS to remove extracellular substrate.
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of Hoechst 33342 using a flow cytometer. An increase in fluorescence in Elacridar-treated cells compared to the control indicates BCRP inhibition.[6]
Visualizations
Caption: Elacridar's mechanism of action and its off-target effect on BCRP.
Caption: Experimental workflow for assessing Elacridar's effect on BCRP activity.
Caption: Troubleshooting logic for unexpected results with Elacridar.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Saturable Active Efflux by P-Glycoprotein and Breast Cancer Resistance Protein at the Blood-Brain Barrier Leads to Nonlinear Distribution of Elacridar to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elacridar, a third-generation ABCB1 inhibitor, overcomes resistance to docetaxel in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with Elacridar Hydrochloride
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with Elacridar Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, orally active dual inhibitor of P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[1][2] These proteins are ATP-dependent efflux pumps that transport a wide variety of substrates out of cells.[3] By inhibiting P-gp and BCRP, Elacridar increases the intracellular concentration of co-administered drugs that are substrates for these transporters.[3][4] This mechanism is particularly relevant for overcoming multidrug resistance (MDR) in cancer cells and for enhancing the brain penetration of therapeutic agents.[3][5][6]
Q2: Why am I seeing inconsistent results in my in vitro experiments?
Inconsistent results with this compound in vitro can stem from several factors, primarily related to its physicochemical properties:
-
Poor Aqueous Solubility: this compound is practically insoluble in water, which can lead to poor and unpredictable absorption and bioavailability in experiments.[7][8][9] Crystalline this compound has been shown to have as low as 1% dissolution in aqueous media.[7][10]
-
Solution Instability: Aqueous solutions of Elacridar are unstable and should be prepared fresh for each experiment.[1][11] It is not recommended to store aqueous solutions for more than one day.[11]
-
Light Sensitivity: Elacridar is unstable in aqueous solutions when exposed to light, leading to the formation of a hydroxylation product.[12][13] All sample solutions containing Elacridar should be protected from light.[12][13]
-
Hygroscopic Nature of DMSO: If using DMSO to prepare stock solutions, be aware that it is hygroscopic. The presence of water in DMSO can significantly impact the solubility of Elacridar. It is recommended to use newly opened DMSO.[2]
Q3: What is the optimal solvent and storage condition for this compound?
For stock solutions, Elacridar is soluble in organic solvents like DMSO and dimethylformamide (DMF).[11] The solubility is approximately 1 mg/mL in DMSO and 5 mg/mL in DMF.[11] Stock solutions in DMSO can be stored at -20°C for up to one year or at -80°C for up to two years.[2] When preparing aqueous working solutions, it is recommended to first dissolve Elacridar in DMF and then dilute with the aqueous buffer of choice.[11]
Q4: At what concentration should I use Elacridar in my cell-based assays?
The effective concentration of Elacridar can vary depending on the cell line and the specific experimental goal. However, studies have shown effective inhibition of P-gp and BCRP at concentrations ranging from the nanomolar to low micromolar range. For example, Elacridar inhibits P-gp labeling with an IC50 of 0.16 µM.[14] In cell viability assays, concentrations between 0.001 µM and 1 µM have been shown to inhibit cell viability in 786-O cells.[2][15] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
Issue 1: Low or variable efficacy in reversing multidrug resistance in vitro.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Poor Solubility/Precipitation in Media | Ensure proper dissolution of Elacridar stock solution before diluting into aqueous media. Prepare fresh working solutions for each experiment. Consider using a formulation with enhanced solubility, such as an amorphous solid dispersion with povidone and sodium dodecyl sulfate.[7] |
| Degradation of Elacridar | Protect all Elacridar solutions from light during preparation and incubation.[12][13] Prepare fresh aqueous solutions for each experiment and do not store them.[1][11] |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal concentration of Elacridar for your specific cell line and the co-administered drug. |
| Low Expression of P-gp/BCRP in Cell Line | Confirm the expression levels of P-gp and BCRP in your cell line using techniques like Western blotting or qPCR. The efficacy of Elacridar is dependent on the presence of these efflux pumps. |
Issue 2: Inconsistent bioavailability and brain penetration in animal studies.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Poor Oral Absorption | The oral bioavailability of Elacridar is low due to its poor aqueous solubility.[9] Consider alternative routes of administration such as intravenous or intraperitoneal injection.[9][16][17] If oral administration is necessary, using a formulation designed to improve solubility, like an amorphous solid dispersion, may enhance absorption.[7][10] |
| Variability in Dissolution | Interindividual variability in oral absorption has been observed and is attributed to variations in the dissolution of Elacridar.[9] Using a consistent and optimized formulation is crucial. |
| Saturated Efflux at the Blood-Brain Barrier (BBB) | The brain-to-plasma partition coefficient of Elacridar increases with higher plasma exposure, suggesting saturation of its own efflux transporters (P-gp and BCRP) at the BBB.[9][18] This can lead to non-linear pharmacokinetics. Carefully consider the dose and route of administration to achieve the desired brain concentrations. |
Data Summary
Table 1: In Vitro Efficacy of this compound
| Cell Line | Co-administered Drug | Effect of Elacridar | Fold Change in IC50 | Reference |
| A2780TR1 (Topotecan-resistant) | Topotecan | Re-sensitization to Topotecan | 10.88 - 16.98 | [6] |
| A2780TR2 (Topotecan-resistant) | Mitoxantrone | Sensitization to Mitoxantrone | - | [6] |
| CHRC5 | Doxorubicin, Vincristine | Blocks P-gp-mediated multidrug resistance | - |
Table 2: In Vivo Effects of Elacridar on Drug Distribution
| Animal Model | Co-administered Drug | Route of Administration | Effect on Brain-to-Plasma Ratio | Fold Increase in Brain-to-Plasma Ratio | Reference |
| Mouse | Quinidine | Intravenous | Increased | 38 | [17] |
| Mouse | Digoxin | Intravenous | Increased | 4 | [17] |
| Mouse | Talinolol | Intravenous | Increased | 2 | [17] |
| Rat | Quinidine | Intravenous | Increased | 70 | [17] |
| FVB Wild-Type Mice | Ispinesib | Intraperitoneal | Increased | ~10 | [19] |
Experimental Protocols
Protocol 1: In Vitro P-gp/BCRP Inhibition Assay using a Fluorescent Substrate
This protocol describes a method to assess the inhibitory activity of Elacridar on P-gp and BCRP using a fluorescent substrate like Hoechst 33342 or Rhodamine 123.
-
Cell Seeding: Seed cells known to overexpress P-gp or BCRP (e.g., MDCKII-MDR1, MDCKII-BCRP) in a 96-well plate at a density of 1 x 10^5 cells/well and culture until confluent.
-
Elacridar Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). On the day of the experiment, prepare serial dilutions of Elacridar in pre-warmed assay buffer to achieve final concentrations ranging from 1 nM to 10 µM. Protect from light.
-
Pre-incubation with Elacridar: Wash the confluent cell monolayers twice with pre-warmed assay buffer. Add the Elacridar dilutions to the respective wells and pre-incubate for 30 minutes at 37°C.
-
Incubation with Fluorescent Substrate: Add the fluorescent substrate (e.g., Hoechst 33342 or Rhodamine 123) to each well at a final concentration of 5 µM, in the continued presence of the Elacridar dilutions. Incubate for 1 hour at 37°C in an orbital shaker, protected from light.
-
Termination and Lysis: Aspirate the drug solution and wash the cells three times with ice-cold phosphate-buffered saline (PBS). Lyse the cells by adding a suitable lysis buffer and incubating for 15 minutes.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the chosen substrate. Increased fluorescence in the presence of Elacridar indicates inhibition of the efflux pump.
Protocol 2: In Vivo Assessment of Elacridar's Effect on Brain Penetration in Rodents
This protocol outlines a procedure to evaluate the effect of Elacridar on the brain distribution of a co-administered drug in mice or rats.
-
Animal Acclimatization: Acclimatize male CD-1 mice (30-35 g) or Sprague-Dawley rats (260-280 g) for at least 3 days before the experiment.
-
Elacridar Formulation: Prepare a dosing solution of Elacridar for intravenous (IV) administration in a vehicle such as a mixture of DMSO, propylene glycol, and water (4:4:2 v/v/v).[18] For intraperitoneal (IP) administration, a suspension can be prepared using 0.5% hydroxypropylmethylcellulose and 1% Tween 80.[9]
-
Dosing:
-
Sample Collection: At predetermined time points (e.g., 1, 3, 5, and 7 hours post-probe substrate administration), collect blood and brain samples.[16]
-
Sample Processing:
-
Blood: Centrifuge the blood samples to separate plasma.
-
Brain: Weigh the brain tissue and homogenize it in 4 volumes (w/v) of PBS.
-
-
Bioanalysis: Analyze the concentrations of the probe substrate in plasma and brain homogenates using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Calculate the brain-to-plasma concentration ratio (Kp) at each time point for both control and treatment groups. An increased Kp in the Elacridar-treated group indicates inhibition of efflux transporters at the blood-brain barrier.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Disrupting P-glycoprotein function in clinical settings: what can we learn from the fundamental aspects of this transporter? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmaceutical development of an amorphous solid dispersion formulation of this compound for proof-of-concept clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research-portal.uu.nl [research-portal.uu.nl]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Validation of a liquid chromatographic method for the pharmaceutical quality control of products containing elacridar - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. ingentaconnect.com [ingentaconnect.com]
- 17. researchgate.net [researchgate.net]
- 18. Saturable Active Efflux by P-Glycoprotein and Breast Cancer Resistance Protein at the Blood-Brain Barrier Leads to Nonlinear Distribution of Elacridar to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
impact of Elacridar formulation on experimental outcomes
Welcome to the technical support center for Elacridar. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes by providing detailed information on the impact of different Elacridar formulations. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving Elacridar.
| Issue | Potential Cause | Recommended Solution |
| Low oral bioavailability of Elacridar | Elacridar has low aqueous solubility and high lipophilicity, leading to dissolution-rate-limited absorption.[1][2] | Consider using a microemulsion formulation or an amorphous solid dispersion (ASD) to improve solubility and absorption.[2][3][4][5] An oral dose of 100 mg/kg as a suspension has been used, but microemulsions can achieve better bioavailability at lower doses.[1][2] |
| Poor brain penetration of Elacridar | Efflux by P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) at the blood-brain barrier (BBB) limits Elacridar's brain distribution.[1][6][7] | The route of administration significantly impacts brain penetration. Oral administration can lead to higher brain-to-plasma ratios compared to intraperitoneal injection.[1] A microemulsion formulation can also enhance brain distribution.[2][3] |
| Variability in experimental results | Inconsistent formulation preparation or administration route. The vehicle used to dissolve Elacridar can also impact outcomes. | Ensure consistent and appropriate formulation preparation for each experiment. For in vivo studies, carefully select the administration route based on the experimental goals (e.g., oral for higher brain penetration).[1] Always include vehicle-treated control groups. |
| Precipitation of Elacridar in aqueous solutions | Elacridar is poorly soluble in water.[4][8] Using high concentrations in aqueous buffers can lead to precipitation. | For in vitro assays, prepare stock solutions in DMSO.[9] When diluting into aqueous buffers, ensure the final DMSO concentration is low (e.g., 0.1%) to maintain solubility and minimize vehicle effects.[9] For in vivo use, consider formulations like microemulsions or amorphous solid dispersions designed for improved aqueous solubility.[2][4][5] |
| Elacridar appears ineffective at inhibiting P-gp/BCRP | Insufficient concentration of Elacridar at the target site (e.g., BBB or tumor). | Optimize the dose and formulation to achieve adequate plasma and tissue concentrations.[10] A microemulsion formulation has been shown to be effective at lower doses compared to suspensions.[2][3] Pre-treatment time with Elacridar before administering the substrate drug is also critical; a 30-minute pre-treatment is often used.[2][11][12] |
| Toxicity or adverse effects in animal models | High doses or specific vehicle components may cause toxicity. | While Elacridar is generally well-tolerated, high doses of certain formulations or vehicles may lead to adverse effects.[10] A constant infusion method can mitigate side effects seen with bolus injections.[10] If toxicity is observed, consider reducing the dose or using a more biocompatible formulation like a microemulsion.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the different formulations available for Elacridar and which one should I choose?
A1: The choice of formulation depends on the experimental design, particularly the route of administration and the desired outcome. Here's a summary of common formulations:
-
Intravenous (IV) Solution: Typically prepared in a vehicle containing DMSO, propylene glycol, and saline/water.[1][6] This route provides immediate systemic exposure but may result in a shorter half-life compared to oral administration.[1]
-
Intraperitoneal (IP) and Oral (PO) Suspension: Often prepared using 0.5% hydroxypropylmethylcellulose and 1% Tween 80.[1] These routes are common for in vivo studies, but oral administration generally results in higher bioavailability and brain penetration than IP.[1]
-
Microemulsion: A formulation using components like Cremophor EL, Carbitol, and Captex 355 has been developed to improve Elacridar's poor solubility and bioavailability.[2][3] This formulation has shown significantly improved bioavailability and efficacy at lower doses compared to suspensions.[2]
-
Amorphous Solid Dispersion (ASD): Developed for clinical use to enhance aqueous solubility and dissolution.[4][5][13] An ASD of Elacridar hydrochloride with povidone K30 and sodium dodecyl sulfate showed complete dissolution compared to only 1% for the crystalline form.[4][5]
Q2: How does the route of administration affect Elacridar's pharmacokinetics?
A2: The route of administration has a profound impact on Elacridar's bioavailability and brain distribution. Studies in mice have shown that oral administration leads to significantly higher absolute bioavailability (22%) compared to intraperitoneal administration (1%).[1] Furthermore, the brain-to-plasma partition coefficient (Kp,brain) was substantially higher after oral dosing (4.31) compared to intravenous (0.82) and intraperitoneal (0.43) dosing, indicating better brain penetration with the oral route.[1]
Q3: What is the mechanism of action of Elacridar?
A3: Elacridar is a potent dual inhibitor of P-glycoprotein (P-gp, also known as ABCB1) and Breast Cancer Resistance Protein (BCRP, also known as ABCG2).[7][14] These are ATP-binding cassette (ABC) efflux transporters located in various tissues, including the blood-brain barrier, gastrointestinal tract, and tumor cells.[13] By inhibiting these pumps, Elacridar can increase the absorption and tissue penetration of drugs that are P-gp and/or BCRP substrates.[2][15]
References
- 1. Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and evaluation of a novel microemulsion formulation of elacridar to improve its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and evaluation of a novel microemulsion formulation of elacridar to improve its bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research-portal.uu.nl [research-portal.uu.nl]
- 5. Pharmaceutical development of an amorphous solid dispersion formulation of this compound for proof-of-concept clinical studies [pubmed.ncbi.nlm.nih.gov]
- 6. Saturable Active Efflux by P-Glycoprotein and Breast Cancer Resistance Protein at the Blood-Brain Barrier Leads to Nonlinear Distribution of Elacridar to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. selleckchem.com [selleckchem.com]
- 10. Optimization of dose and route of administration of the P‐glycoprotein inhibitor, valspodar (PSC‐833) and the P‐glycoprotein and breast cancer resistance protein dual‐inhibitor, elacridar (GF120918) as dual infusion in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ingentaconnect.com [ingentaconnect.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. mdpi.com [mdpi.com]
Validation & Comparative
Elacridar's Efficacy in Overcoming BCRP-Mediated Efflux: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Elacridar's performance in inhibiting the Breast Cancer Resistance Protein (BCRP/ABCG2), a key transporter involved in multidrug resistance. Supporting experimental data, detailed protocols, and visual diagrams are presented to validate its effects against other alternatives.
Elacridar (GF120918) is a potent, third-generation inhibitor of both P-glycoprotein (P-gp) and BCRP.[1][2] Its ability to reverse multidrug resistance and enhance the brain penetration of various therapeutic agents has been extensively studied.[1][3] This guide synthesizes data from multiple studies to offer a comprehensive overview of Elacridar's validation as a BCRP inhibitor.
Quantitative Comparison of BCRP Inhibitors
The inhibitory potency of Elacridar against BCRP has been evaluated in various in vitro and in vivo models. The following tables summarize key quantitative data, comparing Elacridar with other known BCRP inhibitors.
| Inhibitor | IC50 (µM) | Cell Line / System | Substrate | Reference |
| Elacridar | 0.0198 ± 0.00246 | HEK293-BCRP vesicles | [3H]-Estrone 3-sulfate | [4] |
| Elacridar | 1.01 ± 0.58 | MDCKII-Bcrp1 cells | [14C]Dasatinib | [3] |
| Fumitremorgin C | 0.196 ± 0.0313 | HEK293-BCRP vesicles | [3H]-Estrone 3-sulfate | [4] |
| Novobiocin | 0.527 ± 0.112 | HEK293-BCRP vesicles | [3H]-Estrone 3-sulfate | [4] |
| Ko143 | ~0.221 | MDCKII-BCRP cells | Hoechst 33342 | [5] |
| Tariquidar | >4 (plasma level) | In vivo (mice) | Various | [6] |
Table 1: Comparative IC50 values of various BCRP inhibitors.
| Drug | Cell Line | Fold Decrease in IC50 with Elacridar (1 µM) | Reference |
| Topotecan | A2780TR1 (Ovarian Cancer) 3D spheroids | ~30-fold | [7] |
| Topotecan | A2780TR2 (Ovarian Cancer) 3D spheroids | ~6-fold | [7] |
Table 2: Reversal of Topotecan resistance by Elacridar in 3D spheroid models of ovarian cancer.
| Substrate | Animal Model | Elacridar Dose | Increase in Brain Penetration | Reference |
| Imatinib | Wild-type mice | Not specified | 4.2-fold | [8] |
| Sunitinib | Wild-type mice | 100 mg/kg (oral) | ~12-fold | [9] |
| Quinidine | Rat | 5 mg/kg (IV) | 70-fold increase in Brain/Plasma ratio | [10] |
| Digoxin | Mouse | 5 mg/kg (IV) | 4-fold increase in brain concentration | [10] |
Table 3: In vivo effect of Elacridar on the brain penetration of BCRP substrates.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures involved in the validation of Elacridar, the following diagrams are provided.
Caption: Mechanism of BCRP-mediated drug efflux and its inhibition by Elacridar.
References
- 1. The Role of Elacridar, a P-gp Inhibitor, in the Re-Sensitization of PAC-Resistant Ovarian Cancer Cell Lines to Cytotoxic Drugs in 2D and 3D Cell Culture Models [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Saturable Active Efflux by P-Glycoprotein and Breast Cancer Resistance Protein at the Blood-Brain Barrier Leads to Nonlinear Distribution of Elacridar to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BCRP Inhibition | Evotec [evotec.com]
- 5. oaepublish.com [oaepublish.com]
- 6. P10.21.A THE ABCB1/ABCG2 INHIBITOR ELACRIDAR IS A MORE POTENT PHARMACOENHANCER COMPARED TO TARIQUIDAR FOR TREATMENT OF INTRACRANIAL TUMORS WITH SMALL MOLECULE DRUGS | Semantic Scholar [semanticscholar.org]
- 7. Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ingentaconnect.com [ingentaconnect.com]
A Comparative Analysis of Elacridar and Tariquidar Efficacy in Overcoming Multidrug Resistance
A deep dive into the preclinical and clinical data surrounding two potent third-generation P-glycoprotein inhibitors, Elacridar and Tariquidar, reveals distinct efficacy profiles and potential clinical applications. This guide provides a comprehensive comparison of their performance, supported by experimental data, for researchers and drug development professionals.
Elacridar and Tariquidar are third-generation inhibitors of P-glycoprotein (P-gp, ABCB1), a key ATP-binding cassette (ABC) transporter responsible for the efflux of a wide range of xenobiotics, including many chemotherapeutic agents.[1] Overexpression of P-gp is a major mechanism of multidrug resistance (MDR) in cancer cells and limits the brain penetration of various drugs.[1][2] Both Elacridar and Tariquidar have been extensively studied for their potential to reverse MDR and enhance drug delivery to sanctuary sites like the brain. While both are potent P-gp inhibitors, available data suggests significant differences in their efficacy, particularly concerning their interaction with another important ABC transporter, the Breast Cancer Resistance Protein (BCRP, ABCG2).
Quantitative Comparison of Inhibitory Potency
Experimental data from various preclinical models consistently demonstrates that Elacridar is a more potent P-gp inhibitor than Tariquidar. This is particularly evident in studies assessing P-gp inhibition at the blood-brain barrier (BBB).
| Parameter | Elacridar | Tariquidar | Study Animal/Model | P-gp Substrate | Reference |
| ED50 (in vivo) | 1.2 ± 0.1 mg/kg | 3.0 ± 0.2 mg/kg | Sprague-Dawley Rats | (R)-[11C]verapamil | [2][3] |
| EC50 (in vivo) | 114.5 ± 22.2 ng/ml | 545.0 ± 29.9 ng/ml | Sprague-Dawley Rats | (R)-[11C]verapamil | [3] |
| Plasma Concentration for Complete ABCB1 Inhibition at the BBB | ~1.0 µM | >4.0 µM | Mice | Cocktail of 7 model drugs | [4][5] |
| Increase in Brain Paclitaxel Concentration (5-fold) | Achieved | Achieved | Nude Mice | Paclitaxel | [6][7] |
| Brain/Plasma Ratio of Paclitaxel | 2-15 times higher than control | 2-15 times higher than control | Nude Mice | Paclitaxel | [6] |
Table 1: Comparative in vivo efficacy of Elacridar and Tariquidar in P-gp inhibition.
A key study using (R)-[11C]verapamil PET in rats showed that Elacridar was approximately three times more potent than Tariquidar in increasing the brain distribution of the P-gp substrate.[2][3] The half-maximum effective dose (ED50) for Elacridar was 1.2 mg/kg, compared to 3.0 mg/kg for Tariquidar.[2][3] Furthermore, to achieve complete inhibition of P-gp (ABCB1) at the blood-brain barrier in mice, a plasma concentration of about 1.0 µM was required for Elacridar, whereas a much higher concentration of over 4.0 µM was needed for Tariquidar.[4][5]
Differential Effects on ABCG2
A critical distinction between the two inhibitors lies in their efficacy against ABCG2, another clinically relevant ABC transporter that contributes to MDR. Elacridar has been shown to be a more potent dual inhibitor of both P-gp and BCRP.
In rodent models, Elacridar was effective in inhibiting Abcg2-mediated efflux of certain substrates, while Tariquidar showed a striking inability to enhance the brain uptake of ABCG2-substrate drugs.[4][5] This is a significant finding as many therapeutic agents are substrates for both P-gp and BCRP.[8] The efflux of Tariquidar itself by Abcg2 at the BBB may compromise its utility as a pharmaco-enhancer for brain delivery of dual P-gp/BCRP substrates.[4]
Reversal of Multidrug Resistance in Cancer
Both Elacridar and Tariquidar have demonstrated the ability to reverse P-gp-mediated MDR in cancer cell lines. For instance, in paclitaxel-resistant ovarian cancer cell lines, Elacridar was shown to re-sensitize the cells to cytotoxic drugs like doxorubicin.[9] Similarly, in vitro studies have shown that both modulators are significantly more effective than the second-generation inhibitor valspodar in chemosensitivity assays.[6]
However, the clinical translation of these findings has been challenging. While early phase clinical trials with both agents demonstrated acceptable safety profiles, they have shown limited anticancer efficacy when combined with standard chemotherapy.[10]
Experimental Protocols
In Vivo P-glycoprotein Inhibition at the Blood-Brain Barrier using (R)-[11C]verapamil PET
This experimental protocol is designed to quantify the in vivo potency of P-gp inhibitors at the BBB.
Caption: Workflow for assessing P-gp inhibition at the BBB.
In this method, Sprague-Dawley rats are administered with varying doses of either Elacridar or Tariquidar.[2] Subsequently, the P-gp substrate (R)-[11C]verapamil is injected, and its distribution in the brain is monitored using Positron Emission Tomography (PET).[2] An increase in the brain distribution volume of the tracer indicates inhibition of P-gp-mediated efflux.[2]
In Vitro Chemosensitivity Assay
This assay determines the ability of P-gp inhibitors to reverse MDR in cancer cell lines.
-
Cell Culture: P-gp overexpressing cancer cell lines and their parental sensitive counterparts are cultured.
-
Drug Treatment: Cells are treated with a cytotoxic drug (e.g., paclitaxel) in the presence or absence of varying concentrations of Elacridar or Tariquidar.
-
Viability Assessment: Cell viability is measured after a set incubation period (e.g., 72 hours) using assays like MTT or CellTiter-Glo.
-
IC50 Determination: The concentration of the cytotoxic drug that inhibits 50% of cell growth (IC50) is calculated. A decrease in the IC50 value in the presence of the inhibitor indicates reversal of resistance.
Signaling Pathway: P-glycoprotein Mediated Drug Efflux
The primary mechanism of action for both Elacridar and Tariquidar is the inhibition of the P-gp efflux pump.
Caption: Inhibition of P-gp mediated drug efflux.
P-gp, an ATP-dependent pump embedded in the cell membrane, actively transports substrate drugs from the intracellular to the extracellular space.[1] This process requires the hydrolysis of ATP.[1] Elacridar and Tariquidar bind to P-gp and inhibit its function, leading to an intracellular accumulation of the co-administered drug.[11]
Conclusion
Both Elacridar and Tariquidar are potent third-generation P-gp inhibitors with the potential to overcome MDR. However, a comparative analysis of the available data indicates that Elacridar is a more potent inhibitor of P-gp, particularly at the blood-brain barrier, and exhibits superior dual inhibitory activity against both P-gp and BCRP . This broader spectrum of activity may offer a therapeutic advantage in clinical scenarios where resistance is mediated by both transporters. While the clinical success of these agents has been limited to date, their value as research tools to probe the function of ABC transporters and to guide the development of future MDR modulators remains significant. Further research is warranted to explore strategies to optimize their clinical application, potentially through patient selection based on transporter expression levels or the development of novel drug delivery systems.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Dose-response assessment of tariquidar and elacridar and regional quantification of P-glycoprotein inhibition at the rat blood-brain barrier using (R)-[(11)C]verapamil PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dose-response assessment of tariquidar and elacridar and regional quantification of P-glycoprotein inhibition at the rat blood-brain barrier using (R)-[11C]verapamil PET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P10.21.A THE ABCB1/ABCG2 INHIBITOR ELACRIDAR IS A MORE POTENT PHARMACOENHANCER COMPARED TO TARIQUIDAR FOR TREATMENT OF INTRACRANIAL TUMORS WITH SMALL MOLECULE DRUGS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P10.21.A THE ABCB1/ABCG2 INHIBITOR ELACRIDAR IS A MORE POTENT PHARMACOENHANCER COMPARED TO TARIQUIDAR FOR TREATMENT OF INTRACRANIAL TUMORS WITH SMALL MOLECULE DRUGS | Semantic Scholar [semanticscholar.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Effect of the ABCB1 modulators elacridar and tariquidar on the distribution of paclitaxel in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interaction of 11C-Tariquidar and 11C-Elacridar with P-glycoprotein and Breast Cancer Resistance Protein at the Human Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
A Researcher's Guide to Elacridar: Assessing its Specificity as a P-gp/BCRP Inhibitor
Elacridar (GF120918) is a third-generation ATP-binding cassette (ABC) transporter inhibitor, recognized for its potent, dual-action inhibition of P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2). These transporters are pivotal in mediating multidrug resistance (MDR) in cancer by actively effluxing a wide range of chemotherapeutic agents from tumor cells. They also form a critical component of physiological barriers, such as the blood-brain barrier, limiting drug distribution to sanctuary sites. This guide provides a comprehensive comparison of Elacridar's specificity and performance against other inhibitors, supported by quantitative data and detailed experimental protocols for researchers in drug development and oncology.
Specificity Profile of Elacridar
Elacridar is characterized as a potent dual inhibitor of P-gp and BCRP.[1] Unlike first-generation inhibitors, such as verapamil and cyclosporine A, Elacridar exhibits high affinity for its target transporters and demonstrates significantly improved specificity. A key advantage of third-generation inhibitors like Elacridar is their minimal interaction with cytochrome P450 (CYP) enzymes, particularly CYP3A4.[2][3] This reduces the likelihood of drug-drug interactions when co-administered with chemotherapeutics that are metabolized by these enzymes.
While highly effective against P-gp and BCRP, Elacridar is not entirely specific. Its potency can vary between the two transporters, with some studies suggesting a higher affinity for P-gp. However, its dual inhibitory nature can be advantageous in overcoming resistance in tumors that co-express both P-gp and BCRP. Studies have shown that Elacridar does not significantly inhibit other related transporters like the Multidrug Resistance-Associated Protein 1 (MRP1).[4]
In preclinical studies, Elacridar has been shown to effectively increase the oral bioavailability and brain penetration of various P-gp and BCRP substrate drugs, thereby enhancing their therapeutic efficacy.[3][5]
Quantitative Comparison of Inhibitor Potency
The inhibitory potency of Elacridar and other commonly used ABC transporter inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The table below summarizes the IC50 values for selected inhibitors against P-gp and BCRP. It is important to note that these values can vary depending on the cell line, substrate, and assay conditions used.
| Inhibitor | Target(s) | P-gp IC50 (nM) | BCRP IC50 (nM) | Reference(s) |
| Elacridar | P-gp, BCRP | ~160 | ~250 | [4][6] |
| Tariquidar | P-gp, BCRP | ~43 | ~916 | [4][7] |
| Zosuquidar | P-gp | ~1.2 - 6.6 | Inactive | [8][9] |
| Ko143 | BCRP | Inactive | ~26 | [10][11] |
| Laniquidar | P-gp | ~510 | Inactive | [12] |
Comparative Overview of ABC Transporter Inhibitors
This table provides a broader comparison of Elacridar with other inhibitors, highlighting their generation, primary targets, and key characteristics.
| Feature | Elacridar | Tariquidar | Zosuquidar | Ko143 | Verapamil (First Gen) |
| Generation | Third | Third | Third | N/A (Experimental) | First |
| Primary Target(s) | P-gp, BCRP | P-gp, BCRP | P-gp | BCRP | P-gp |
| Potency | Nanomolar | Nanomolar | Nanomolar | Nanomolar | Micromolar |
| CYP3A4 Inhibition | Minimal | Minimal | Minimal | Not reported | Significant |
| Clinical Status | Investigational | Investigational | Investigational | Preclinical | Used for other indications |
| Key Feature | Potent dual inhibitor | High-affinity P-gp inhibitor | Highly potent and specific P-gp inhibitor | Highly potent and specific BCRP inhibitor | Low potency, off-target effects |
Mandatory Visualizations
Mechanism of Action of Elacridar
Caption: Elacridar blocks P-gp/BCRP pumps, increasing intracellular drug levels and enhancing cytotoxicity.
Experimental Workflow for Inhibitor Specificity Assessment
Caption: A typical workflow for evaluating the potency and specificity of an ABC transporter inhibitor in vitro.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor specificity. Below are protocols for key experiments cited in the evaluation of Elacridar.
Cell Viability / Cytotoxicity (MTT) Assay
This assay determines the extent to which an inhibitor can re-sensitize drug-resistant cells to a chemotherapeutic agent.
-
Objective: To measure the IC50 of a cytotoxic drug in the presence and absence of the inhibitor.
-
Methodology:
-
Cell Seeding: Seed cells (e.g., P-gp or BCRP-overexpressing cancer cell lines and their parental sensitive counterparts) in 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere for 24-48 hours.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of the cytotoxic drug, with or without a fixed concentration of Elacridar (e.g., 0.1 µM or 1 µM).[3] Include wells with medium alone (negative control), drug alone, and Elacridar alone.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against drug concentration to determine the IC50 values. The fold-reversal of resistance is calculated by dividing the IC50 of the drug alone by the IC50 of the drug in the presence of the inhibitor.
-
Transporter Activity Assays
These assays directly measure the function of the efflux pumps and their inhibition.
-
Objective: To measure the intracellular accumulation of a fluorescent P-gp substrate.
-
Methodology:
-
Cell Preparation: Harvest cells and resuspend them in a suitable buffer.
-
Inhibitor Pre-incubation: Pre-incubate the cells with Elacridar or a control inhibitor at the desired concentration for 10-30 minutes at 37°C.
-
Substrate Loading: Add the P-gp substrate Calcein-AM (a non-fluorescent compound that becomes fluorescent upon hydrolysis by intracellular esterases) to the cell suspension and incubate for an additional 30 minutes.
-
Analysis: Measure the intracellular fluorescence using a flow cytometer. Inhibition of P-gp will prevent the efflux of fluorescent calcein, resulting in a higher fluorescence signal compared to untreated cells.[3]
-
-
Objective: To measure the intracellular accumulation of a fluorescent BCRP substrate.
-
Methodology:
-
Cell Preparation: Prepare a single-cell suspension of BCRP-overexpressing cells.
-
Inhibitor Pre-incubation: Pre-incubate the cells with Elacridar or a specific BCRP inhibitor like Ko143 for 10-30 minutes at 37°C.
-
Substrate Loading: Add a fluorescent BCRP substrate, such as Hoechst 33342 or Mitoxantrone, and incubate for 30-60 minutes.
-
Analysis: Analyze the intracellular fluorescence by flow cytometry. Effective inhibition of BCRP will lead to increased substrate accumulation and a higher fluorescence signal.[13]
-
Bidirectional Transport (Transwell) Assay
This assay is used to assess whether a compound is a substrate or inhibitor of a transporter in a polarized cell monolayer system that mimics physiological barriers.
-
Objective: To determine the efflux ratio of a compound across a polarized cell monolayer.
-
Methodology:
-
Cell Culture: Culture polarized cells (e.g., Caco-2 or MDCKII cells transfected with P-gp or BCRP) on semi-permeable membrane inserts (Transwells) until a confluent monolayer is formed.
-
Transport Experiment:
-
A-to-B (Apical to Basolateral) Transport: Add the test compound (with or without Elacridar) to the apical chamber. At various time points, take samples from the basolateral chamber.
-
B-to-A (Basolateral to Apical) Transport: Add the test compound to the basolateral chamber and sample from the apical chamber.
-
-
Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.
-
Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio is calculated as Papp(B-to-A) / Papp(A-to-B). An efflux ratio greater than 2 suggests active transport. A significant reduction in the efflux ratio in the presence of an inhibitor like Elacridar confirms its inhibitory activity.
-
References
- 1. Saturable Active Efflux by P-Glycoprotein and Breast Cancer Resistance Protein at the Blood-Brain Barrier Leads to Nonlinear Distribution of Elacridar to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the Role of P-glycoprotein (P-gp)-Mediated Efflux in the Intestinal Absorption of Common Substrates with Elacridar, a P-gp Inhibitor, in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Dose-response assessment of tariquidar and elacridar and regional quantification of P-glycoprotein inhibition at the rat blood-brain barrier using (R)-[11C]verapamil PET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P-Glycoprotein (MDR1/ABCB1) Restricts Brain Accumulation of the Novel EGFR Inhibitor EAI045 and Oral Elacridar Coadministration Enhances Its Brain Accumulation and Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. apexbt.com [apexbt.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Zosuquidar restores drug sensitivity in P-glycoprotein expressing acute myeloid leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
Elacridar Hydrochloride: A Comparative Review of Clinical Trial Outcomes
Elacridar (GF120918) is a potent, third-generation inhibitor of P-glycoprotein (P-gp, or ABCB1) and Breast Cancer Resistance Protein (BCRP, or ABCG2). These ATP-binding cassette (ABC) transporters are key drivers of multidrug resistance (MDR) in oncology, functioning as drug efflux pumps that reduce the intracellular concentration and efficacy of various chemotherapeutic agents. By inhibiting these pumps, Elacridar has been investigated as a "chemosensitizer" or "bioenhancer" to overcome MDR and improve the pharmacokinetic profiles of anticancer drugs.
This guide provides a comprehensive review of the clinical trial outcomes for Elacridar Hydrochloride, presenting quantitative data, experimental methodologies, and the underlying mechanistic rationale for its use. The focus is on its co-administration with established chemotherapy agents, providing researchers and drug development professionals with a comparative analysis of its clinical performance.
Mechanism of Action: Overcoming Multidrug Resistance
Elacridar functions by non-competitively inhibiting the P-gp and BCRP transporters. Located on the cell membrane, these pumps utilize ATP to actively expel substrate drugs from the cell's interior. This action prevents the drugs from reaching their intracellular targets, thereby conferring resistance. Elacridar binds to the transporters, inhibiting their function and leading to increased intracellular accumulation of co-administered chemotherapeutics. This mechanism is particularly relevant for orally administered drugs that are substrates for P-gp/BCRP in the gut wall, as inhibition can significantly enhance their absorption and bioavailability.[1][2]
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Elacridar Hydrochloride
For researchers and scientists in the fast-paced world of drug development, ensuring a safe and compliant laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Elacridar Hydrochloride, a P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) inhibitor. Adherence to these protocols is critical for personnel safety and environmental protection.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to handle this compound with appropriate care. While not classified as a hazardous substance under GHS, good laboratory practices should always be observed.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coats to prevent skin and eye contact.[2]
-
Ventilation: Ensure adequate ventilation when handling the solid powder form to avoid dust formation.[2]
-
Spill Management: In case of a spill, sweep up the solid material and shovel it into a suitable, labeled container for disposal. Avoid creating dust.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must comply with local, regional, and national hazardous waste regulations.[2] The following steps provide a general framework for its proper disposal.
-
Waste Characterization: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[2] Given that this compound may cause long-lasting harmful effects to aquatic life, it should be treated as a chemical waste product.[3] The toxicological properties have not been fully investigated, warranting a cautious approach.[2]
-
Containerization:
-
Place waste this compound, including contaminated materials like gloves or paper towels, into a designated and compatible hazardous waste container.[4] The container must be in good condition, leak-proof, and have a secure screw cap.[4][5]
-
Do not overfill the container; leave at least one inch of headroom to allow for expansion.[5]
-
Solid chemical wastes should be stored in their original container if possible, and tagged with a hazardous waste label.[4]
-
-
Labeling:
-
Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is close to the point of generation and under the control of laboratory personnel.[5][6][7]
-
Ensure the storage area is well-ventilated.[7]
-
Store incompatible chemicals separately. This compound is incompatible with strong acids and oxidizing agents.[2]
-
-
Disposal:
-
Do not dispose of this compound in the regular trash or down the drain.[3][8] It should not be allowed to enter the sewage system or ground water.[3]
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste management company.[6][9] These entities are equipped to handle and dispose of chemical waste in accordance with all applicable regulations.[6]
-
Summary of this compound Properties
The following table summarizes key data for this compound, relevant to its handling and disposal.
| Property | Data | Citation |
| Physical State | Solid Powder | [2] |
| Appearance | Yellow | [2] |
| Molecular Formula | C34 H33 N3 O5 | [2] |
| Molecular Weight | 563.65 g/mol | [2] |
| Incompatible Materials | Strong acids, Oxidizing agents | [2] |
| Ecological Hazard | May cause long lasting harmful effects to aquatic life. | [3] |
| Disposal Recommendation | Do not dispose with household garbage or allow into sewage system. | [3] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound.
References
- 1. abmole.com [abmole.com]
- 2. fishersci.com [fishersci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Personal protective equipment for handling Elacridar Hydrochloride
Essential Safety and Handling Guide for Elacridar Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound. The following tables summarize the required equipment based on NIOSH recommendations for handling hazardous drugs.[1][2][3][4][5]
Table 1: Glove and Gown Requirements
| Activity | Glove Requirement | Gown Requirement |
| Handling intact vials/packages | Single pair of chemotherapy gloves | Not required unless contamination is suspected |
| Compounding/manipulating powder | Double pair of chemotherapy gloves | Disposable gown made of polyethylene-coated polypropylene or other laminate material |
| Administering in vitro/in vivo | Double pair of chemotherapy gloves | Disposable gown |
| Handling waste | Double pair of chemotherapy gloves | Disposable gown |
Table 2: Eye, Face, and Respiratory Protection
| Task | Protection Level | Equipment |
| Any handling of powder | High | Full-facepiece chemical cartridge respirator or a powered air-purifying respirator (PAPR) with a high-efficiency particulate air (HEPA) filter |
| Handling solutions with splash risk | Moderate | Face shield worn over safety goggles |
| General handling of solutions | Low | Safety glasses with side shields |
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leakage.
-
Wear a single pair of chemotherapy gloves when handling the external packaging.
-
Store this compound in a designated, clearly labeled, and well-ventilated area at the recommended temperature, away from incompatible materials.[1] The recommended storage temperature for the powder is -20°C for up to 3 years.[1]
2. Preparation of Solutions (Compounding):
-
All manipulations involving the powder form of this compound must be conducted in a certified Class II or III Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator to minimize aerosol generation.
-
Wear double chemotherapy gloves, a disposable gown, and appropriate respiratory and eye protection.
-
Use a closed system drug-transfer device (CSTD) when transferring solutions to minimize spills and aerosolization.
-
When preparing stock solutions, slowly add the solvent to the powder to avoid dust formation. For example, to prepare a stock solution for in vivo use, this compound can be dissolved in a vehicle such as a mixture of PEG300, Tween80, and ddH2O.[6]
3. In Vitro / In Vivo Administration:
-
Wear appropriate PPE, including double gloves and a disposable gown.
-
Ensure all sharps are handled with extreme care and disposed of immediately in a designated sharps container.
-
For in vitro studies, add the final dilution of this compound to the cell culture medium within the BSC.
-
For in vivo studies, administer the compound using appropriate animal handling and injection techniques to prevent needlestick injuries.
4. Spill Management:
-
In case of a spill, immediately alert personnel in the area.
-
The spill area should be secured to prevent further contamination.
-
Personnel involved in the cleanup must wear full PPE, including respiratory protection.
-
Use a spill kit specifically designed for hazardous drugs. Absorb liquids with an appropriate absorbent material and decontaminate the area with a suitable cleaning agent.[1]
Disposal Plan
-
All disposable PPE (gloves, gowns, etc.) and materials contaminated with this compound must be disposed of as hazardous waste.[4]
-
Place all contaminated items in a clearly labeled, leak-proof, and puncture-resistant hazardous waste container.
-
Unused or expired this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Do not dispose of it down the drain or in regular trash.[4]
Experimental Protocols
In Vitro P-glycoprotein (P-gp) Inhibition Assay
This protocol is designed to assess the ability of this compound to inhibit the P-gp efflux pump in cancer cell lines, thereby increasing the intracellular concentration of a fluorescent P-gp substrate like Rhodamine 123.[7][8]
Methodology:
-
Cell Culture: Culture a P-gp overexpressing cancer cell line (e.g., MCF-7/ADR) and a corresponding parental cell line (e.g., MCF-7) in appropriate media.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Treatment:
-
Pre-incubate the cells with various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) for 1-2 hours.
-
Add a fluorescent P-gp substrate (e.g., Rhodamine 123 at a final concentration of 5 µM) to all wells.
-
Include control wells with no this compound and wells with a known P-gp inhibitor (e.g., Verapamil) as a positive control.
-
-
Incubation: Incubate the plate at 37°C for 60-90 minutes.
-
Washing: Wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular dye.
-
Lysis and Measurement: Lyse the cells and measure the intracellular fluorescence using a fluorescence microplate reader.
-
Data Analysis: Compare the fluorescence intensity of Elacridar-treated cells to the control cells. An increase in fluorescence indicates P-gp inhibition.
In Vivo Assessment of P-gp Mediated Efflux at the Blood-Brain Barrier
This protocol evaluates the effect of this compound on the brain penetration of a P-gp substrate in rodents.[9][10]
Methodology:
-
Animal Model: Use wild-type mice or rats.
-
Drug Preparation: Prepare this compound and a P-gp substrate (e.g., quinidine) in appropriate vehicles for intravenous (IV) administration.
-
Dosing:
-
Administer this compound intravenously at a dose of 5 mg/kg.
-
30 minutes after Elacridar administration, administer the P-gp substrate intravenously (e.g., quinidine at 5 mg/kg).
-
A control group should receive the vehicle instead of Elacridar prior to the P-gp substrate.
-
-
Sample Collection: Collect blood and brain samples at various time points (e.g., 1, 3, 5, and 7 hours) post-administration of the P-gp substrate.
-
Sample Processing:
-
Process blood samples to obtain plasma.
-
Homogenize the brain tissue.
-
-
Analysis: Analyze the concentration of the P-gp substrate in plasma and brain homogenates using a validated analytical method such as LC-MS/MS.
-
Data Analysis: Calculate the brain-to-plasma concentration ratio (B/P ratio) for both the control and Elacridar-treated groups. An increased B/P ratio in the presence of Elacridar indicates inhibition of P-gp mediated efflux at the blood-brain barrier.
Visual Workflow
Caption: Workflow for the safe handling and experimental use of this compound.
References
- 1. PPE for Health Care Workers Who Work with Hazardous Drugs | NIOSH | CDC [cdc.gov]
- 2. Personal Protective Equipment for Health Care Workers Who Work with Hazardous Drugs - IAM Union [goiam.org]
- 3. rpharmy.com [rpharmy.com]
- 4. simplivia.com [simplivia.com]
- 5. NIOSH Publications on Hazardous Drugs | Healthcare Workers | CDC [cdc.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ingentaconnect.com [ingentaconnect.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
